KRAS G12C inhibitor 43
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H35N7O3 |
|---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
2-[(2S)-4-[7-(3-methoxynaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]pyrido[2,3-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C33H35N7O3/c1-4-30(41)40-17-16-39(20-23(40)13-14-34)32-27-11-12-29(28-19-25(42-3)18-22-8-5-6-10-26(22)28)35-31(27)36-33(37-32)43-21-24-9-7-15-38(24)2/h4-6,8,10-12,18-19,23-24H,1,7,9,13,15-17,20-21H2,2-3H3/t23-,24-/m0/s1 |
InChI Key |
JXYVRMVMAUIZEY-ZEQRLZLVSA-N |
Isomeric SMILES |
CN1CCC[C@H]1COC2=NC3=C(C=CC(=N3)C4=CC(=CC5=CC=CC=C54)OC)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C=C |
Canonical SMILES |
CN1CCCC1COC2=NC3=C(C=CC(=N3)C4=CC(=CC5=CC=CC=C54)OC)C(=N2)N6CCN(C(C6)CC#N)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Sotorasib (AMG 510): A Technical Guide to the First-in-Class Covalent KRAS G12C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and preclinical characterization of Sotorasib (AMG 510), the first clinically approved covalent inhibitor of KRAS G12C. For decades, KRAS was considered an "undruggable" target due to its high affinity for GTP/GDP and the absence of a well-defined binding pocket. The discovery of Sotorasib represents a landmark achievement in oncology drug development, providing a new therapeutic option for patients with KRAS G12C-mutated solid tumors.
The KRAS G12C Challenge and Therapeutic Rationale
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Activating mutations in the KRAS gene are among the most common drivers of human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and other solid tumors.[2] This mutation impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state, which leads to persistent downstream signaling through pathways like the MAPK and PI3K-AKT cascades.[1]
The presence of a mutant cysteine residue in KRAS G12C offered a unique opportunity for the development of targeted covalent inhibitors. These inhibitors are designed to form an irreversible bond with the thiol group of the cysteine, trapping the KRAS protein in its inactive, GDP-bound state and thereby blocking its oncogenic signaling.
Signaling Pathways and Mechanism of Action
The KRAS G12C protein, when in its active GTP-bound state, activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) pathway, which drives cell proliferation. Sotorasib selectively binds to the GDP-bound, inactive state of KRAS G12C, exploiting a cryptic pocket located near the mutant cysteine. This covalent binding locks KRAS G12C in its inactive conformation, preventing its interaction with guanine nucleotide exchange factors (GEFs) that would promote the exchange of GDP for GTP.[3] Consequently, the downstream oncogenic signaling is inhibited.
Discovery and Optimization of Sotorasib (AMG 510)
The discovery of Sotorasib was the result of a structure-based drug design and optimization effort.[4] The initial lead compounds were identified to bind to a cryptic pocket near the mutant cysteine-12. Through iterative cycles of medicinal chemistry, researchers at Amgen optimized the potency and selectivity of these inhibitors.[5] A key breakthrough was the identification of novel binding interactions that significantly enhanced the potency of the compounds.[6] This optimization process also focused on improving the pharmacokinetic properties of the molecules to ensure their suitability for clinical development.[4] These efforts culminated in the discovery of Sotorasib (AMG 510), a potent, selective, and orally bioavailable covalent inhibitor of KRAS G12C.[2][4]
Quantitative Data Summary
The preclinical characterization of Sotorasib demonstrated its high potency and selectivity for KRAS G12C. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Potency and Selectivity of Sotorasib (AMG 510)
| Assay | Cell Line | IC50 (µM) | Notes |
| Cellular Viability | MIA PaCa-2 (KRAS G12C) | ~0.009 | Potent inhibition of KRAS G12C mutant cells.[2] |
| NCI-H358 (KRAS G12C) | ~0.006 | Potent inhibition of KRAS G12C mutant cells.[2] | |
| Non-KRAS G12C lines | >7.5 | High selectivity over non-G12C mutant cell lines.[2] | |
| p-ERK Inhibition | KRAS G12C mutant cells | - | Effectively inhibits KRAS G12C signaling.[2] |
Table 2: In Vivo Efficacy of Sotorasib (AMG 510)
| Tumor Model | Treatment | Outcome |
| Mouse Xenograft Models | Sotorasib (orally, once daily) | Induced tumor regression.[2] |
| Immune-competent Mouse Models | Sotorasib | Resulted in a pro-inflammatory tumor microenvironment and produced durable cures, both alone and in combination with immune-checkpoint inhibitors.[2][7] |
Experimental Protocols
The following are generalized methodologies for key experiments performed during the discovery and preclinical evaluation of Sotorasib. For detailed protocols, refer to the primary publications.
Biochemical Assays
-
Objective: To determine the direct inhibitory potency of compounds on the KRAS G12C protein.
-
Methodology:
-
Recombinant KRAS G12C protein is expressed and purified.
-
The protein is incubated with varying concentrations of the test compound for a specified period.
-
The extent of covalent modification of the cysteine-12 residue is measured, often using mass spectrometry.
-
IC50 values are calculated from the dose-response curves.
-
Cellular Assays
-
Objective: To assess the effect of compounds on KRAS G12C-driven signaling and cell viability in a cellular context.
-
Methodology (p-ERK Inhibition Assay):
-
KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) are cultured.
-
Cells are treated with a range of concentrations of the test compound for a set duration (e.g., 2 hours).
-
Cells are lysed, and protein concentrations are determined.
-
The levels of phosphorylated ERK (p-ERK) and total ERK are quantified using methods such as ELISA or Western blotting.
-
The IC50 for p-ERK inhibition is determined by normalizing p-ERK levels to total ERK and plotting against compound concentration.
-
-
Methodology (Cell Viability Assay):
-
KRAS G12C mutant and wild-type or other KRAS mutant cell lines are seeded in multi-well plates.
-
Cells are treated with a dilution series of the test compound for an extended period (e.g., 72 hours).
-
Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo®), which quantifies ATP levels as an indicator of metabolically active cells.
-
IC50 values are calculated from the resulting dose-response curves to determine the compound's anti-proliferative effect.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the lead compounds in a living organism.
-
Methodology:
-
Human cancer cells with the KRAS G12C mutation are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a specified size, mice are randomized into vehicle control and treatment groups.
-
The test compound (e.g., Sotorasib) is administered orally, typically once daily, at various doses.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., to confirm target engagement and downstream pathway inhibition).
-
The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the control group.
-
Conclusion
The discovery of Sotorasib (AMG 510) was a culmination of innovative structure-based drug design and a deep understanding of the unique biology of the KRAS G12C mutation. This technical guide has provided an overview of the key aspects of its discovery, from the underlying signaling pathways and mechanism of action to the quantitative data and experimental methodologies that underpinned its development. The successful clinical translation of Sotorasib has not only provided a valuable new treatment for patients but has also paved the way for the development of other targeted therapies against previously intractable oncogenic drivers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity [ideas.repec.org]
An In-depth Technical Guide to KRAS G12C Inhibitor Target Engagement
This technical guide provides a comprehensive overview of the core principles and methodologies for assessing the target engagement of KRAS G12C inhibitors. It is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of this important class of anti-cancer therapeutics. While this guide focuses on the general properties of KRAS G12C inhibitors, it uses publicly available data for well-characterized examples to illustrate key concepts. The specific inhibitor '43' was not identified in the public domain; therefore, the data presented is representative of this inhibitor class.
Mechanism of Action and Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in cells, cycling between an inactive GDP-bound state and an active GTP-bound state.[1] The G12C mutation, where glycine is replaced by cysteine at codon 12, impairs the ability of KRAS to hydrolyze GTP, locking the protein in a constitutively active state.[1] This leads to the continuous activation of downstream signaling pathways, such as the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival.[1][2]
KRAS G12C inhibitors are covalent drugs that specifically and irreversibly bind to the mutant cysteine-12 residue.[3] This binding occurs in a newly formed pocket, termed the switch-II pocket, which is accessible only in the inactive, GDP-bound state of the KRAS G12C protein.[3][4][5] By covalently locking KRAS G12C in its inactive conformation, these inhibitors prevent the protein from binding to GTP and activating downstream effectors like RAF, thereby inhibiting oncogenic signaling.[2][3]
node [fillcolor="#F1F3F4", fontcolor="#202124"]; "RTK" [fillcolor="#FBBC05", fontcolor="#202124"]; "KRAS G12C (GDP)" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "KRAS G12C (GTP)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibitor" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "RAF" [fillcolor="#F1F3F4", fontcolor="#202124"]; "MEK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "ERK" [fillcolor="#F1F3F4", fontcolor="#202124"]; "PI3K" [fillcolor="#F1F3F4", fontcolor="#202124"]; "AKT" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Proliferation, Survival" [shape=oval, fillcolor="#FFFFFF", style=rounded, fontcolor="#202124"];
"RTK" -> "SOS1/SHP2" [label="activates", fontcolor="#5F6368"]; "SOS1/SHP2" -> "KRAS G12C (GDP)" [label="GEF", fontcolor="#5F6368"]; "KRAS G12C (GDP)" -> "KRAS G12C (GTP)" [label="GTP loading", fontcolor="#5F6368"]; "KRAS G12C (GTP)" -> "RAF"; "RAF" -> "MEK"; "MEK" -> "ERK"; "ERK" -> "Proliferation, Survival"; "KRAS G12C (GTP)" -> "PI3K"; "PI3K" -> "AKT"; "AKT" -> "Proliferation, Survival"; "Inhibitor" -> "KRAS G12C (GDP)" [label="covalently binds\n(inactive state)", color="#34A853", fontcolor="#34A853"]; "KRAS G12C (GTP)" -> "KRAS G12C (GDP)" [label="GTP Hydrolysis\n(impaired in G12C)", fontcolor="#5F6368"]; }
Caption: KRAS G12C signaling pathway and inhibitor mechanism of action.Quantitative Data on Target Engagement
The table below summarizes representative quantitative data for well-known KRAS G12C inhibitors. This data illustrates the typical potency and binding characteristics of this class of compounds.
| Inhibitor | Assay Type | Target/Cell Line | Parameter | Value | Reference |
| Sotorasib (AMG 510) | Biochemical Activity Assay | KRAS G12C | IC50 | 8.88 nM | [6] |
| Adagrasib (MRTX849) | Cell Viability (3D) | KRAS G12C mutant cell lines | IC50 | <100 nM | [7] |
| Adagrasib (MRTX849) | Cell Proliferation | MIAPACA2 (KRAS G12C) | IC50 | 4.7 nM | [3] |
| GDC-6036 | 2D-LC-MS/MS | Human Tumor Samples | Sensitivity | 0.08 fmol/µg | [4][8] |
| D-1553 | Cell-based assay | NCI-H358 (KRAS G12C) | - | Selectively inhibits ERK phosphorylation | [9] |
| ARS-853 | Cell-based assay | H358 or HEK293 (KRAS G12C) | - | >95% reduction in GTP-bound KRAS | [9] |
| MRTX1133 | Biochemical Activity Assay | KRAS G12C | IC50 | 4.91 nM | [6][10] |
Experimental Protocols for Target Engagement Assessment
A variety of biochemical and cellular assays are employed to determine the target engagement of KRAS G12C inhibitors.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Nucleotide Exchange Assay
-
Principle: This assay measures the exchange of fluorescently labeled GDP for GTP on the KRAS protein.[6] Inhibitors that bind to the GDP-bound state of KRAS G12C will prevent this exchange, leading to a decrease in the FRET signal.
-
Protocol:
-
Recombinant KRAS G12C protein is incubated with a fluorescently labeled GDP analog.
-
The test inhibitor is added at various concentrations.
-
The nucleotide exchange reaction is initiated by the addition of a GTP analog and a guanine nucleotide exchange factor (GEF) such as SOS1.[11]
-
The reaction is incubated to allow for nucleotide exchange.
-
The TR-FRET signal is measured using a plate reader. The IC50 value is calculated from the dose-response curve.[6]
-
-
-
Surface Plasmon Resonance (SPR)
-
Principle: SPR measures the binding affinity and kinetics (kon and koff) of an inhibitor to its target protein in real-time.[12]
-
Protocol:
-
Recombinant KRAS G12C protein is immobilized on a sensor chip.
-
The test inhibitor is flowed over the chip at various concentrations.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of the bound inhibitor, is measured.
-
Binding constants (KD, kon, koff) are determined by fitting the sensorgram data to a binding model.
-
-
-
Western Blotting for Downstream Signaling
-
Principle: This assay assesses the functional consequence of inhibitor binding by measuring the phosphorylation status of downstream effectors like ERK and AKT.[3]
-
Protocol:
-
KRAS G12C mutant cancer cells are treated with the inhibitor at various concentrations for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK), total ERK, phosphorylated AKT (pAKT), and total AKT.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies are used for detection, and the signal is visualized using chemiluminescence.
-
-
-
Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA measures the thermal stabilization of a target protein upon ligand binding.[10]
-
Protocol:
-
KRAS G12C mutant cells are treated with the inhibitor or vehicle.
-
The cells are heated at a range of temperatures.[10]
-
Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble KRAS G12C protein at each temperature is quantified by Western blotting or other methods.
-
The melting curve of the protein is plotted, and the shift in the melting temperature in the presence of the inhibitor indicates target engagement.
-
-
-
NanoBRET Target Engagement Assay
-
Principle: This is an in-cell assay that measures the binding of an inhibitor to a target protein using bioluminescence resonance energy transfer (BRET).[11]
-
Protocol:
-
KRAS G12C is expressed as a fusion protein with NanoLuc luciferase in cells.
-
A fluorescently labeled tracer that binds to KRAS G12C is added to the cells.
-
The test inhibitor is added, which competes with the tracer for binding to KRAS G12C.
-
The BRET signal, which is generated when the tracer is in close proximity to NanoLuc, is measured. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor.
-
-
-
Immunoaffinity 2D-LC-MS/MS
-
Principle: This highly sensitive mass spectrometry-based method directly quantifies the amount of free and inhibitor-bound KRAS G12C protein in complex biological samples like tumor biopsies.[4][8]
-
Protocol:
-
Proteins are extracted from tumor tissue.
-
The KRAS G12C protein (both free and inhibitor-bound) is enriched using an anti-RAS antibody.[4][8]
-
The enriched proteins are digested into peptides.
-
The peptides corresponding to the free and inhibitor-bound forms of KRAS G12C are separated and quantified using two-dimensional liquid chromatography-tandem mass spectrometry (2D-LC-MS/MS).[4][8]
-
-
Experimental Workflow for Target Engagement Assessment
The following diagram illustrates a typical workflow for assessing the target engagement of a KRAS G12C inhibitor, from initial biochemical characterization to in vivo validation.
node [fillcolor="#F1F3F4", fontcolor="#202124"]; subgraph "cluster_biochemical" { label="Biochemical Assays"; style="rounded"; bgcolor="#FFFFFF"; "TR-FRET" [label="TR-FRET\n(Nucleotide Exchange)", fillcolor="#FBBC05", fontcolor="#202124"]; "SPR" [label="Surface Plasmon Resonance\n(Binding Affinity/Kinetics)", fillcolor="#FBBC05", fontcolor="#202124"]; }
subgraph "cluster_cellular" { label="Cellular Assays"; style="rounded"; bgcolor="#FFFFFF"; "Cell_Culture" [label="Treat KRAS G12C\nCancer Cells with Inhibitor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Western_Blot" [label="Western Blot\n(pERK, pAKT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "CETSA" [label="Cellular Thermal Shift Assay\n(Target Binding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NanoBRET" [label="NanoBRET\n(Intracellular Binding)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "LC_MS" [label="LC-MS/MS\n(Quantify Bound/Unbound KRAS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_invivo" { label="In Vivo Models"; style="rounded"; bgcolor="#FFFFFF"; "Xenograft" [label="Treat Xenograft Models\nwith Inhibitor", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Tumor_Biopsy" [label="Tumor Biopsy Analysis\n(LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"TR-FRET" -> "Quantitative_Data" [label="IC50", fontcolor="#5F6368"]; "SPR" -> "Quantitative_Data" [label="Kd, Kon, Koff", fontcolor="#5F6368"]; "Cell_Culture" -> "Western_Blot"; "Cell_Culture" -> "CETSA"; "Cell_Culture" -> "NanoBRET"; "Cell_Culture" -> "LC_MS"; "Western_Blot" -> "Quantitative_Data" [label="IC50", fontcolor="#5F6368"]; "CETSA" -> "Quantitative_Data" [label="EC50", fontcolor="#5F6368"]; "NanoBRET" -> "Quantitative_Data" [label="EC50", fontcolor="#5F6368"]; "LC_MS" -> "Quantitative_Data" [label="% Target Occupancy", fontcolor="#5F6368"]; "Xenograft" -> "Tumor_Biopsy"; "Tumor_Biopsy" -> "Quantitative_Data" [label="% Target Engagement", fontcolor="#5F6368"];
"Quantitative_Data" [shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124", label="Quantitative Target\nEngagement Data"]; }
Caption: A typical experimental workflow for assessing KRAS G12C inhibitor target engagement.Conclusion
Assessing the target engagement of KRAS G12C inhibitors is a critical component of their preclinical and clinical development. A multi-faceted approach, combining biochemical, cellular, and in vivo assays, is necessary to fully characterize the binding properties and functional consequences of these inhibitors. The methodologies outlined in this guide provide a robust framework for understanding how these novel therapeutics interact with their target and exert their anti-cancer effects. The continued development of highly sensitive and quantitative assays will further aid in the optimization of next-generation KRAS G12C inhibitors and in understanding the mechanisms of resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. K-Ras(G12C) inhibitors allosterically control GTP affinity and effector interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
The Inner Sanctum: A Technical Guide to the KRAS G12C Inhibitor Binding Pocket
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding pocket of the KRAS G12C mutant protein, a critical target in oncology drug development. While the specific designation "inhibitor 43" is not prominently cited in publicly available literature, this document will focus on the well-characterized interactions of pioneering KRAS G12C inhibitors, which have set the paradigm for targeting this once "undruggable" protein. The principles, data, and methodologies discussed herein are representative of the class and directly applicable to the analysis of any novel inhibitor targeting this specific pocket.
The KRAS protein, a key molecular switch in cellular signaling, cycles between an active GTP-bound state and an inactive GDP-bound state.[1][2] The G12C mutation, where glycine is replaced by cysteine at codon 12, leads to a constitutively active protein, driving uncontrolled cell proliferation and tumor growth.[3][4] The discovery of a novel allosteric binding site, termed the Switch-II pocket (S-IIP), has enabled the development of covalent inhibitors that specifically target the mutant cysteine, locking the protein in its inactive state.[3][5][6]
KRAS G12C Signaling Pathways
KRAS G12C activation triggers a cascade of downstream signaling pathways, primarily the MAPK and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and differentiation.[7][8][9] Inhibitors targeting the G12C mutant effectively block these downstream signals.
Caption: Simplified KRAS G12C signaling cascade and the mechanism of inhibitor action.
The KRAS G12C Binding Pocket: A Structural Overview
The target for covalent inhibitors is a shallow, allosteric pocket located behind the Switch-II loop of the KRAS protein when it is in the inactive, GDP-bound state. This pocket is not readily apparent in the active, GTP-bound conformation. The G12C mutation introduces a nucleophilic cysteine residue at the entrance of this pocket, providing a unique anchor for covalent inhibitors.
Key amino acid residues that form the Switch-II pocket and are crucial for inhibitor binding include:
-
Cysteine 12 (Cys12): The mutant residue that forms a covalent bond with the inhibitor's reactive warhead (e.g., an acrylamide).
-
Histidine 95 (His95): Forms a key hydrogen bond with the inhibitor, contributing to binding affinity and selectivity.
-
Tyrosine 96 (Tyr96): Interacts with the inhibitor through hydrophobic and potential hydrogen bonding interactions.
-
Glutamine 99 (Gln99): Can form hydrogen bonds with the inhibitor.
-
Valine 9 (Val9), Methionine 72 (Met72), Phenylalanine 78 (Phe78), Valine 103 (Val103), and Isoleucine 100 (Ile100): These residues form a lipophilic base that accommodates hydrophobic moieties of the inhibitor.[6]
The covalent bond formation between the inhibitor and Cys12 is irreversible, trapping the KRAS G12C protein in an inactive conformation and preventing its interaction with downstream effector proteins.[5]
Quantitative Analysis of Inhibitor Binding and Activity
The following tables summarize representative quantitative data for well-characterized KRAS G12C inhibitors, providing a benchmark for the evaluation of new chemical entities.
Table 1: Biochemical and Cellular Potency of Representative KRAS G12C Inhibitors
| Inhibitor | Target Engagement (IC50, nM) | Cell Proliferation Inhibition (IC50, nM) |
| Sotorasib (AMG510) | 8.88 (KRAS G12C) | ~5-10 (NCI-H358 cells) |
| Adagrasib (MRTX849) | 4.7 (MIA PaCa-2 cells) | ~2-20 (Various G12C cell lines) |
Data compiled from publicly available sources.[5][10] Actual values may vary depending on the specific assay conditions.
Table 2: Structural and Binding Parameters
| Inhibitor | PDB Code of Co-crystal Structure | Key Interacting Residues |
| Sotorasib (AMG510) | 6OIM | Cys12 (covalent), His95, Tyr96, Gln99 |
| Adagrasib (MRTX849) | 6UT0 | Cys12 (covalent), His95, Gln61 |
| Divarasib | 9DMM | Cys12 (covalent), Gln61, His95, Tyr96 |
PDB codes and interacting residues are based on published crystal structures.[11][12]
Experimental Protocols for Binding Pocket Analysis
A multi-faceted approach is required to thoroughly characterize the binding of an inhibitor to the KRAS G12C protein. The following are detailed methodologies for key experiments.
X-ray Co-crystallography
Objective: To determine the three-dimensional structure of the inhibitor bound to the KRAS G12C protein, revealing the precise binding mode and key interactions.
Methodology:
-
Protein Expression and Purification: Express a truncated and stabilized form of human KRAS G12C (e.g., residues 1-169) in E. coli. Purify the protein using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified KRAS G12C protein with a molar excess of the inhibitor to ensure complete covalent modification.
-
Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various precipitants, buffers, and additives.
-
Data Collection and Structure Determination: Collect X-ray diffraction data from a suitable crystal at a synchrotron source. Process the data and solve the structure using molecular replacement with a known KRAS structure as a search model. Refine the model against the experimental data.
Caption: Workflow for X-ray co-crystallography of a KRAS G12C-inhibitor complex.
Biochemical Assays for Target Engagement and Potency
Objective: To quantify the inhibitor's ability to bind to KRAS G12C and inhibit its activity.
A. Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Nucleotide Exchange
Methodology:
-
Reagents: Use fluorophore-labeled GDP, recombinant KRAS G12C, and a GTP analog.
-
Assay Principle: Measure the displacement of the fluorescently labeled GDP from KRAS G12C upon the addition of a GTP analog. The binding of the inhibitor to the Switch-II pocket will allosterically inhibit this nucleotide exchange, resulting in a stable FRET signal.
-
Procedure: Incubate KRAS G12C with the inhibitor at various concentrations. Initiate the nucleotide exchange reaction by adding the GTP analog. Measure the TR-FRET signal over time.
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the nucleotide exchange activity.
B. Surface Plasmon Resonance (SPR) for Binding Kinetics
Methodology:
-
Immobilization: Immobilize biotinylated KRAS G12C onto a streptavidin-coated sensor chip.
-
Binding Measurement: Flow different concentrations of the inhibitor over the sensor surface and measure the change in the refractive index, which is proportional to the mass of the inhibitor binding to the protein.
-
Data Analysis: Determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD) from the sensorgrams.
Cellular Assays for On-Target Activity
Objective: To confirm that the inhibitor can engage the KRAS G12C target in a cellular context and inhibit downstream signaling.
A. Western Blot Analysis of Downstream Signaling
Methodology:
-
Cell Culture: Culture a KRAS G12C-mutant cancer cell line (e.g., NCI-H358).
-
Treatment: Treat the cells with the inhibitor at various concentrations for a defined period.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phosphorylated ERK (p-ERK) and total ERK, as well as other downstream effectors like p-AKT.
-
Analysis: Quantify the band intensities to determine the dose-dependent inhibition of KRAS G12C signaling.
B. Cell Proliferation Assay
Methodology:
-
Cell Seeding: Seed KRAS G12C-mutant cells in 96-well plates.
-
Treatment: Treat the cells with a serial dilution of the inhibitor.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a reagent such as resazurin or a commercial kit that measures ATP content.
-
Data Analysis: Plot the cell viability against the inhibitor concentration and determine the IC50 value for cell proliferation.
Caption: General workflow for cellular assays to evaluate KRAS G12C inhibitor efficacy.
Conclusion
The successful targeting of the KRAS G12C binding pocket represents a landmark achievement in precision oncology. A thorough understanding of the structural features of this pocket and the application of a comprehensive suite of biochemical and cellular assays are paramount for the discovery and development of the next generation of KRAS G12C inhibitors. The methodologies and data presented in this guide provide a robust framework for researchers and drug developers to advance their programs in this critical area of cancer therapy.
References
- 1. KRAS gene: MedlinePlus Genetics [medlineplus.gov]
- 2. KRAS - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. KRAS Pathways: A Potential Gateway for Cancer Therapeutics and Diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preclinical Data Dossier: A Technical Guide to the KRAS G12C Inhibitor Sotorasib (AMG 510)
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Preclinical data for a compound specifically named "KRAS G12C inhibitor 43" is not publicly available. This technical guide utilizes the extensive and publicly accessible preclinical data for Sotorasib (AMG 510) , a first-in-class, FDA-approved KRAS G12C inhibitor, as a representative example to fulfill the core requirements of this analysis.
Executive Summary
KRAS, the most frequently mutated oncogene, has long been considered "undruggable." The discovery of a druggable pocket in the switch-II region of the KRAS G12C mutant protein has enabled the development of targeted covalent inhibitors. Sotorasib (AMG 510) is a potent, selective, and orally bioavailable small molecule that irreversibly binds to the unique cysteine residue of KRAS G12C. This covalent modification locks the protein in its inactive, GDP-bound state, leading to the inhibition of downstream oncogenic signaling and subsequent anti-tumor activity.[1][2] This document provides a comprehensive overview of the preclinical data for Sotorasib, including its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile, presented through structured data tables, detailed experimental protocols, and pathway diagrams.
Mechanism of Action: Covalent Inhibition of KRAS G12C
The KRAS protein functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[3] The G12C mutation impairs GTP hydrolysis, causing the protein to be constitutively active, which leads to uncontrolled activation of downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK), promoting cellular proliferation and survival.[1]
Sotorasib specifically and irreversibly binds to the mutant cysteine-12 residue, which is only accessible in the inactive GDP-bound state.[2] This covalent bond locks KRAS G12C in an inactive conformation, preventing its interaction with downstream effectors and thereby inhibiting the hyperactive signaling responsible for tumor growth.[2]
Quantitative Preclinical Data
The preclinical efficacy of Sotorasib has been demonstrated across a range of biochemical and cellular assays, as well as in vivo tumor models.
Table 1: In Vitro Cellular Activity
Summary of Sotorasib's effect on the viability of KRAS G12C mutant cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| MIA PaCa-2 | Pancreatic | 34.1 | [1] |
| SW1463 | Colorectal | 45.8 | [1] |
| LU65 | Lung | 2,560 | [1] |
| LU99 | Lung | 22,550 | [1] |
| H358 | Lung | ~7 | [3] |
Note: Higher IC50 values in LU65 and LU99 cells may be attributed to co-occurring mutations (e.g., PIK3CA).[1]
Table 2: In Vivo Xenograft Model Efficacy
Summary of Sotorasib's anti-tumor activity in a MIA PaCa-2 pancreatic cancer xenograft model.
| Treatment Group | Dosing | Tumor Growth Inhibition | Key Outcome | Citation |
| Vehicle | Daily (Oral) | - | Progressive Tumor Growth | [1] |
| Sotorasib | 10 mg/kg Daily (Oral) | Significant (p < 0.05) | Markedly reduced tumor growth rate | [1] |
Table 3: Preclinical Pharmacokinetics in Mice
Summary of key pharmacokinetic parameters of Sotorasib following oral administration in mice.
| Mouse Strain | Dose (mg/kg, Oral) | Matrix | Key Parameters & Method | Citation |
| Wild-Type | 20 | Plasma | Rapidly absorbed; exposure limited by CYP3A4 metabolism. Quantified via LC-MS/MS. | [4][5] |
| NOD/SCID | 10 - 100 | Plasma, Tissues | Dose-proportional plasma exposure. Quantified via LC-MS/MS. | [3][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings.
In Vitro Cell Viability (MTT Assay)
This protocol assesses the dose-dependent effect of an inhibitor on cancer cell proliferation.
-
Cell Plating: KRAS G12C mutant cell lines (e.g., MIA PaCa-2) are seeded into 96-well plates at a density of 3,000-5,000 cells per well and cultured overnight to allow for adherence.
-
Compound Treatment: Sotorasib is serially diluted to a range of concentrations (e.g., 0.1 nM to 30 µM). The culture medium is replaced with medium containing the various concentrations of Sotorasib or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Cells are incubated with the compound for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization & Readout: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals. The absorbance is measured at ~570 nm using a microplate reader.
-
Data Analysis: Absorbance values are normalized to the vehicle control to determine the percentage of cell viability. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
Cellular Phospho-ERK Inhibition (Western Blot)
This protocol measures the inhibition of a key downstream effector in the KRAS pathway.
-
Cell Culture and Treatment: MIA PaCa-2 cells are plated in 6-well plates. Once confluent, cells are serum-starved for 12-24 hours to lower basal p-ERK levels. Cells are then treated with Sotorasib at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours).[7]
-
Protein Extraction: Cells are washed with cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. Lysates are centrifuged to pellet cell debris, and the supernatant containing total protein is collected.
-
Quantification: Protein concentration is determined using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by size on a polyacrylamide gel via SDS-PAGE and subsequently transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with primary antibodies specific for phospho-ERK (p-ERK) and total ERK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: An enhanced chemiluminescence (ECL) substrate is applied, and the signal is captured using an imaging system. Band intensities are quantified, and the p-ERK signal is normalized to the total ERK signal to determine the degree of inhibition.[1]
In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of an inhibitor in a living animal model.
-
Animal Models: Six-week-old female immunodeficient mice (e.g., NOD/SCID) are used to prevent rejection of human tumor cells.[1]
-
Cell Implantation: MIA PaCa-2 cells (5 x 10^6) are suspended in a solution of culture medium and Matrigel and are implanted subcutaneously into the flank of each mouse.[1]
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of approximately 150-200 mm³.[1][8] Mice are then randomized into treatment and control groups (n=8-10 mice per group).
-
Drug Administration: Sotorasib is formulated for oral administration. Mice in the treatment group receive a daily dose (e.g., 10 mg/kg) via oral gavage. The control group receives the vehicle formulation on the same schedule.[1]
-
Monitoring: Tumor dimensions are measured with calipers two to three times per week, and tumor volume is calculated (e.g., Volume = 0.5 x Length x Width²). Animal body weight is also monitored as a measure of general toxicity.[1][8]
-
Study Endpoint: The study is concluded after a predetermined period (e.g., 14-21 days) or when tumors in the control group reach a maximum allowed size. Tumors are then excised and weighed for final analysis.[1]
Mouse Pharmacokinetic Analysis
This protocol determines the absorption, distribution, metabolism, and excretion (ADME) properties of an inhibitor.
-
Animal Dosing: Wild-type or tumor-bearing mice are administered a single oral dose of Sotorasib (e.g., 20 mg/kg).[5]
-
Sample Collection: At designated time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), blood samples are collected from a small cohort of mice at each time point (typically via tail vein or terminal cardiac puncture).
-
Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until analysis.
-
Sample Preparation for Analysis: Proteins are precipitated from the plasma samples by adding a solvent like acetonitrile, which contains an internal standard (e.g., Erlotinib).[4][6] Samples are vortexed and centrifuged to pellet the precipitated protein.
-
LC-MS/MS Analysis: The supernatant is injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Sotorasib is separated from other components on a C18 column and quantified by a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[4][5]
-
Data Analysis: A standard curve is generated using known concentrations of Sotorasib. The concentration in the unknown samples is determined from this curve. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the curve) are calculated using specialized software.
References
- 1. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated LC-MS/MS method for simultaneous quantification of KRASG12C inhibitor sotorasib and its major circulating metabolite (M24) in mouse matrices and its application in a mouse pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-portal.uu.nl [research-portal.uu.nl]
- 6. Quantification of KRAS inhibitor sotorasib in mouse plasma and tissue homogenates using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide: Covalent Modification of Cysteine-12 by Inhibitor 43
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent inhibition has re-emerged as a powerful strategy in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and improved therapeutic outcomes.[1] Unlike non-covalent inhibitors that bind reversibly, covalent inhibitors form a stable, chemical bond with their target protein, often leading to irreversible inactivation.[2][3] The thiol group of cysteine residues is a common target for covalent inhibitors due to its high nucleophilicity, especially when the local protein environment lowers its pKa.[1][4] This guide provides a comprehensive technical overview of the covalent modification of a hypothetical protein, "Target Protein X," at Cysteine-12 by a novel electrophilic compound, "Inhibitor 43" (In-43).
This document details the kinetic characterization, structural elucidation, and cellular effects of In-43, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key pathways and workflows.
Mechanism of Action of Inhibitor 43
In-43 is a rationally designed covalent inhibitor featuring an α,β-unsaturated carbonyl moiety, a common "warhead" for targeting cysteine residues.[5] The proposed mechanism of action follows a two-step process:
-
Reversible Binding: In-43 initially forms a non-covalent, reversible complex with Target Protein X, positioning the electrophilic warhead in proximity to the nucleophilic Cys-12 residue located within the protein's active site.
-
Covalent Bond Formation: The thiolate anion of Cys-12 then attacks the β-carbon of the α,β-unsaturated system in In-43 via a Michael addition reaction. This results in the formation of a stable, irreversible covalent bond.
This covalent modification locks Target Protein X in an inactive conformation, thereby ablating its downstream signaling functions.
Quantitative Data Summary
The biochemical potency and kinetic parameters of In-43 were determined through a series of enzymatic and binding assays. The data are summarized below.
| Parameter | Inhibitor 43 (In-43) | Reversible Analog (In-43R) | Description |
| IC50 (nM) | 45 | 5,200 | Half-maximal inhibitory concentration after a 2-hour incubation. |
| Ki (nM) | 150 | 5,200 | Inhibitor constant, reflecting the initial non-covalent binding affinity. |
| kinact (s-1) | 0.003 | N/A | Maximal rate of enzyme inactivation at saturating inhibitor concentrations. |
| kinact/Ki (M-1s-1) | 20,000 | N/A | Second-order rate constant, an overall measure of covalent efficiency. |
Table 1: Biochemical and Kinetic Parameters of Inhibitor 43.
| Assay | Cell Line | Endpoint | EC50 (nM) |
| Cell Proliferation | Cancer Cell Line A | Reduction of Cell Viability | 85 |
| Target Engagement | Cancer Cell Line A | Covalent Occupancy of Target Protein X | 92 |
Table 2: Cellular Activity of Inhibitor 43.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Enzyme Kinetics Assay for Covalent Inhibition
This protocol is used to determine the kinetic parameters of irreversible inhibitors.[6][7][8]
Objective: To determine the Ki and kinact values for Inhibitor 43.
Materials:
-
Purified recombinant Target Protein X
-
Fluorogenic substrate for Target Protein X
-
Inhibitor 43 stock solution (in DMSO)
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well black microplates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare serial dilutions of Inhibitor 43 in Assay Buffer.
-
In a 384-well plate, add Target Protein X to each well at a final concentration of 1 nM.
-
Add the diluted Inhibitor 43 to the wells and incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate at a concentration equal to its Km.
-
Monitor the fluorescence signal over time using a plate reader.
-
Calculate the initial reaction velocity (vi) for each inhibitor concentration and pre-incubation time.
-
Plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed rate of inactivation (kobs).
-
Plot kobs versus the inhibitor concentration. Fit the data to the following equation to determine kinact and Ki: kobs = kinact * [I] / (Ki + [I])
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This protocol confirms the covalent binding of the inhibitor to the target protein.[9][10][11]
Objective: To verify the formation of a covalent adduct between Inhibitor 43 and Target Protein X and to determine the stoichiometry of binding.
Materials:
-
Purified recombinant Target Protein X
-
Inhibitor 43
-
Desalting column
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Incubate Target Protein X (5 µM) with a 5-fold molar excess of Inhibitor 43 for 2 hours at room temperature. A control sample with DMSO is run in parallel.
-
Remove the excess, unbound inhibitor using a desalting column.
-
Analyze the protein samples by LC-MS. The mobile phase typically consists of a water/acetonitrile gradient with 0.1% formic acid.
-
Deconvolute the resulting mass spectra to determine the molecular weight of the intact protein.
-
Compare the mass of the inhibitor-treated protein with the control. An increase in mass corresponding to the molecular weight of Inhibitor 43 confirms the formation of a covalent adduct.
X-ray Crystallography of the Covalent Complex
This protocol provides atomic-level detail of the inhibitor-protein interaction.[12][13][14]
Objective: To solve the three-dimensional structure of Target Protein X in a covalent complex with Inhibitor 43.
Materials:
-
Highly pure and concentrated Target Protein X
-
Inhibitor 43
-
Crystallization screens and reagents
-
Cryoprotectant
-
Synchrotron X-ray source
Procedure:
-
Co-crystallize Target Protein X with Inhibitor 43. To do this, incubate the protein with a 3-fold molar excess of the inhibitor for 4 hours on ice prior to setting up crystallization trials.
-
Screen for crystallization conditions using vapor diffusion (sitting or hanging drop) methods with various commercial and in-house screens.
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
Soak the crystals in a cryoprotectant solution to prevent ice formation during flash-cooling.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the structure using molecular replacement, using the apo-protein structure as a search model.
-
Refine the model and build the inhibitor into the electron density map. The final structure will confirm the covalent linkage to Cysteine-12 and reveal the specific binding interactions.
Visualizations
Signaling Pathway
The following diagram illustrates the hypothetical signaling pathway regulated by Target Protein X and the point of intervention by Inhibitor 43.
Caption: Inhibition of Target Protein X by In-43 blocks downstream signaling.
Experimental Workflow
The diagram below outlines the workflow for the characterization of Inhibitor 43.
Caption: Workflow for the characterization of a covalent inhibitor.
Conclusion
This guide provides a detailed, albeit hypothetical, technical overview of the characterization of a novel covalent inhibitor, In-43, which targets Cysteine-12 of Target Protein X. The combination of detailed kinetic analysis, mass spectrometry, and X-ray crystallography provides a robust framework for understanding the mechanism of action and for guiding further drug development efforts. The methodologies and data presentation formats described herein serve as a template for the comprehensive evaluation of covalent inhibitors in drug discovery programs.
References
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. Oncogenic KRAS G12C: Kinetic and redox characterization of covalent inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The characterization of protein post-translational modifications by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to KRAS G12C Inhibitors and MAPK Pathway Suppression
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, it was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and a lack of other apparent allosteric binding sites. The discovery of a specific mutation, G12C (a glycine-to-cysteine substitution at codon 12), has been a watershed moment in oncology. This mutation, prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC), introduces a reactive cysteine residue that enables the development of targeted covalent inhibitors.[1][2]
These inhibitors bind specifically to the mutant cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state.[3][4] This action prevents the activation of downstream effector pathways, most notably the mitogen-activated protein kinase (MAPK) pathway, thereby inhibiting oncogenic signaling and tumor cell proliferation.[5]
While the user specified "KRAS G12C inhibitor 43," a specific agent with this designation is not prominently featured in major publications. Therefore, this guide will focus on the well-characterized and structurally novel inhibitor JDQ443 as a primary example, supplemented with comparative data from other clinically significant inhibitors like sotorasib (AMG 510) and adagrasib (MRTX849) to provide a comprehensive overview of the class.
Mechanism of Action: Suppressing the MAPK Cascade
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1][6] Upstream signals from receptor tyrosine kinases (RTKs), mediated by proteins like SOS1 and SHP2, promote the exchange of GDP for GTP, activating KRAS.[3][7] Activated KRAS then engages with effector proteins to initiate downstream signaling cascades. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, GTP-bound form and constitutive signaling.[1]
KRAS G12C inhibitors are allosteric, covalent inhibitors that selectively bind to the cysteine at position 12, exploiting a pocket (the switch-II pocket) that is accessible only in the inactive GDP-bound state.[1][8] This covalent binding traps KRAS G12C in the "off" state, preventing nucleotide exchange and blocking its interaction with downstream effectors like RAF, which is the entry point to the MAPK pathway (RAF-MEK-ERK).[1][5] The suppression of this pathway is a primary driver of the anti-tumor activity of these inhibitors.
Quantitative Data Presentation
The efficacy of KRAS G12C inhibitors has been quantified in numerous preclinical and clinical studies. The following tables summarize key data for JDQ443 and other notable inhibitors.
Table 1: Preclinical Potency and Antiproliferative Activity
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Source |
|---|---|---|---|---|
| JDQ443 | NCI-H358 | p-ERK Inhibition | 4 | [8] |
| NCI-H358 | Proliferation | 6 | [8] | |
| MIA PaCa-2 | Proliferation | 8 | [8] | |
| Sotorasib (AMG 510) | NCI-H358 (Murine) | Proliferation | ~5 | [9] |
| Adagrasib (MRTX849) | Multiple KRAS G12C | Tumor Regression | N/A (Regression in 17/26 models) |[3] |
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Inhibitor | Model Type | Tumor Type | Dosage | Tumor Growth Inhibition (TGI) / Regression | Source |
|---|---|---|---|---|---|
| JDQ443 | CDX (NCI-H358) | NSCLC | 100 mg/kg, QD | >100% (Regression) | [8] |
| PDX (ST3167) | NSCLC | 100 mg/kg, QD | 97% TGI | [8] | |
| Adagrasib (MRTX849) | PDX | NSCLC | N/A | Pronounced Tumor Regression | [3] |
| MRTX849 + RMC-4550 (SHP2i) | Orthotopic (LLC-NRAS KO) | NSCLC | N/A | Synergistic Tumor Shrinkage |[9][10] |
Table 3: Clinical Efficacy of KRAS G12C Inhibitors (Monotherapy)
| Inhibitor | Trial Name / Cohort | Tumor Type | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Source |
|---|---|---|---|---|---|---|
| Sotorasib | CodeBreaK 100 | NSCLC | 126 | 37.1% | 80.6% | [11] |
| CodeBreaK 100 | CRC | 62 | 9.7% | 82.3% | [11] | |
| Adagrasib | KRYSTAL-1 | NSCLC | 116 | 42.9% | 79.5% | [12] |
| KRYSTAL-1 | CRC | 44 | 19% | 86% | [12] | |
| JDQ443 | Phase Ib | NSCLC | 37 | 43.2% (at 200mg BID) | N/A | [8] |
| LY3537982 | LOXO-RAS-20001 | NSCLC (KRASi-naïve) | 8 | 38% | 88% |[13] |
Adaptive Resistance and MAPK Pathway Reactivation
A significant challenge in the clinical application of KRAS G12C inhibitors is the development of adaptive resistance. Soon after initial treatment and successful MAPK pathway suppression, the pathway often becomes reactivated despite the continued presence of the drug.[14][15]
This reactivation is primarily driven by a feedback mechanism. The initial suppression of ERK signaling relieves a negative feedback loop that normally dampens upstream signaling from multiple RTKs (e.g., EGFR, FGFR).[6] The disinhibited RTKs then activate wild-type RAS isoforms (NRAS, HRAS), which are not targeted by the G12C-specific inhibitors.[14][15][16] This "bypass" signaling through wild-type RAS reactivates the downstream MEK-ERK cascade, limiting the therapeutic efficacy. The phosphatase SHP2 is a critical node that transduces signals from multiple RTKs to RAS, making it a key player in this resistance mechanism.[6][14]
This understanding has spurred the development of combination therapies, pairing KRAS G12C inhibitors with agents that block this feedback loop, such as SHP2 inhibitors (e.g., TNO155) or EGFR inhibitors, which have shown enhanced and more durable suppression of the MAPK pathway.[8][14][17]
Experimental Protocols
The evaluation of KRAS G12C inhibitors relies on a standard set of biochemical and biological assays.
Protocol 1: Western Blot Analysis for MAPK Pathway Suppression
Objective: To quantify the inhibition of KRAS downstream signaling by measuring the phosphorylation status of MEK and ERK.
-
Cell Culture and Treatment: Plate KRAS G12C mutant cells (e.g., NCI-H358) and grow to 70-80% confluency. Treat cells with the KRAS G12C inhibitor at various concentrations or a fixed concentration (e.g., 100 nM) for different time points (e.g., 4, 24, 48 hours).[15]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-MEK (Ser217/221), total MEK, p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize p-ERK/p-MEK levels to their respective total protein levels.
Protocol 2: Cell Viability/Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitor on cancer cell growth.
-
Cell Seeding: Seed KRAS G12C mutant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the KRAS G12C inhibitor for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels) to each well.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot the dose-response curve. Calculate the IC50 value using non-linear regression analysis.
Protocol 3: In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Model Establishment: Subcutaneously implant KRAS G12C mutant cells (Cell-Derived Xenograft, CDX) or patient tumor fragments (Patient-Derived Xenograft, PDX) into immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-200 mm³), randomize animals into treatment and vehicle control groups.
-
Drug Administration: Administer the KRAS G12C inhibitor and/or combination agents via the appropriate route (e.g., oral gavage) at the specified dose and schedule (e.g., daily).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.
-
Endpoint Analysis: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum size. Calculate Tumor Growth Inhibition (TGI) or tumor regression based on the final tumor volumes compared to the control group.
Conclusion
The development of covalent KRAS G12C inhibitors represents a landmark achievement in precision oncology. These agents, exemplified by JDQ443, sotorasib, and adagrasib, effectively suppress the oncogenic MAPK signaling pathway by locking the mutant protein in an inactive state. While this leads to significant clinical activity, the efficacy is often constrained by adaptive resistance, primarily through feedback reactivation of the MAPK pathway via wild-type RAS isoforms. This challenge highlights the complexity of targeting a central node in cellular signaling. Future strategies will increasingly rely on rational combination therapies that vertically inhibit the pathway at multiple nodes (e.g., with SHP2 or MEK inhibitors) or block the specific upstream feedback signals, with the goal of achieving more durable clinical responses for patients with KRAS G12C-mutated cancers.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Overcoming Adaptive Resistance to KRAS Inhibitors Through Vertical Pathway Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. onclive.com [onclive.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vertical Pathway Inhibition Overcomes Adaptive Feedback Resistance to KRASG12C Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Anti-proliferative Activity of KRAS G12C Inhibitors in H358 Cells
For: Researchers, Scientists, and Drug Development Professionals
Topic: An in-depth analysis of the anti-proliferative effects of KRAS G12C inhibitors on the H358 non-small cell lung cancer cell line. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC). The H358 cell line, which harbors this specific KRAS G12C mutation, serves as a critical in vitro model for the development and evaluation of targeted therapies. This whitepaper details the anti-proliferative activity of selective KRAS G12C inhibitors in H358 cells, focusing on quantitative data and the underlying experimental methodologies. While specific data for an inhibitor designated "43" is not publicly available, this document will utilize data from well-characterized KRAS G12C inhibitors, such as 143D and MRTX849, which are expected to exhibit a similar mechanism of action.
Mechanism of Action of KRAS G12C Inhibitors
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the active, signal-transducing form of the protein. This constitutively active KRAS G12C drives downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, promoting uncontrolled cell proliferation and survival.
KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue at position 12, locking the KRAS protein in its inactive GDP-bound state. This prevents the subsequent loading of GTP and downstream signaling, thereby inhibiting cell proliferation and inducing apoptosis in KRAS G12C-mutant cancer cells.
Quantitative Data on Anti-proliferative Activity
The efficacy of KRAS G12C inhibitors in H358 cells has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency.
| Inhibitor | Cell Line | Assay Duration | IC50 (nM) | Reference |
| 143D | NCI-H358 | 120 hours | 6.5 ± 2.3 | |
| MRTX849 | NCI-H358 | 120 hours | 5.8 ± 3.3 | |
| AMG510 (Sotorasib) | NCI-H358 | 120 hours | 7.0 ± 1.4 | |
| ARS-1620 | NCI-H358 | Not Specified | ~400 |
Table 1: IC50 Values of Various KRAS G12C Inhibitors in H358 Cells
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess the anti-proliferative activity of KRAS G12C inhibitors.
Cell Culture
The NCI-H358 human non-small cell lung cancer cell line is cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability/Proliferation Assay (e.g., CellTiter-Glo® or MTT)
This assay measures cell viability as a function of metabolic activity.
-
Cell Seeding: H358 cells are seeded in 96-well plates at a density of approximately 2,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the KRAS G12C inhibitor or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 72 to 120 hours.
-
Reagent Addition:
-
For CellTiter-Glo®: An amount of CellTiter-Glo® reagent equal to the volume of cell culture medium is added to each well.
-
For MTT: 10 µl of MTT solution is added to each well to a final concentration of 0.45 mg/ml and incubated for 1-4 hours. Subsequently, 100 µl of a solubilization solution is added to dissolve the formazan crystals.
-
-
Signal Detection:
-
CellTiter-Glo®: Luminescence is measured using a plate reader.
-
MTT: Absorbance is measured at a specific wavelength (e.g., 450 nm) using a spectrophotometer.
-
-
Data Analysis: The results are normalized to the vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to assess the phosphorylation status of key proteins in the KRAS signaling pathway.
-
Cell Lysis: H358 cells are treated with the inhibitor for a defined period, then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of ERK and AKT, as well as a loading control (e.g., GAPDH).
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) system.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of the inhibitor on cell cycle progression.
-
Cell Treatment and Harvesting: H358 cells are treated with the inhibitor for 24-48 hours, then harvested by trypsinization.
-
Fixation: The cells are washed with PBS and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. Treatment with KRAS G12C inhibitors has been shown to induce G0/G1 cell cycle arrest in H358 cells.
Conclusion
KRAS G12C inhibitors demonstrate potent and selective anti-proliferative activity in H358 cells, which harbor the corresponding mutation. The mechanism of action involves the direct inhibition of the mutant KRAS protein, leading to the suppression of downstream pro-proliferative signaling pathways, cell cycle arrest, and ultimately, a reduction in cell viability. The quantitative data and experimental protocols outlined in this whitepaper provide a foundational understanding for researchers and drug development professionals working on targeted therapies for KRAS G12C-driven cancers.
Methodological & Application
Application Notes: In Vitro Efficacy of KRAS G12C Inhibitor 43
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), creates a constitutively active KRAS protein, driving uncontrolled cell proliferation and survival through downstream signaling pathways. KRAS G12C inhibitor 43 is a potent and selective small molecule that covalently binds to the mutant cysteine in KRAS G12C, locking the protein in its inactive, GDP-bound state. These application notes provide detailed protocols for in vitro assays to characterize the biochemical and cellular activity of this compound.
KRAS G12C Signaling Pathway
The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. Receptor tyrosine kinase (RTK) activation leads to the recruitment of guanine nucleotide exchange factors (GEFs) like SOS1, which facilitate the exchange of GDP for GTP, activating KRAS. Activated KRAS then engages downstream effector proteins, primarily activating the MAPK/ERK and PI3K/AKT signaling cascades, which promote cell growth, proliferation, and survival. The G12C mutation impairs the ability of GTPase activating proteins (GAPs) to promote GTP hydrolysis, leading to an accumulation of the active GTP-bound state.[1] this compound selectively targets the inactive GDP-bound conformation of the mutant protein, preventing nucleotide exchange and subsequent downstream signaling.
Data Presentation
Table 1: Biochemical Activity of this compound
| Assay Type | Target | Parameter | Value (nM) |
| TR-FRET | KRAS G12C | IC50 | 5.2 |
| AlphaLISA | KRAS G12C - SOS1 Interaction | IC50 | 8.7 |
Table 2: Cellular Activity of this compound
| Cell Line | KRAS Status | Assay | Parameter | Value (nM) |
| NCI-H358 | G12C | Cell Viability (CellTiter-Glo) | IC50 | 12.5 |
| MIA PaCa-2 | G12C | Cell Viability (CellTiter-Glo) | IC50 | 25.8 |
| A549 | G12S | Cell Viability (CellTiter-Glo) | IC50 | >10,000 |
| NCI-H358 | G12C | pERK Western Blot | IC50 | 15.3 |
Experimental Protocols
Biochemical Assays
1. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay for KRAS G12C Nucleotide Exchange
This assay measures the ability of inhibitor 43 to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein, a process facilitated by the GEF, SOS1.
Protocol:
-
Prepare serial dilutions of this compound in assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM TCEP).
-
Add 2 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a low-volume 384-well plate.
-
Add 2 µL of a solution containing GDP-loaded His-tagged KRAS G12C protein (final concentration ~5 nM).
-
Initiate the exchange reaction by adding 2 µL of a solution containing SOS1 protein (final concentration ~10 nM) and a fluorescent GTP analog (e.g., BODIPY-GTP, final concentration ~50 nM).
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Stop the reaction and add detection reagents. For example, add 4 µL of a solution containing a Terbium-conjugated anti-His antibody.
-
Incubate for another 60 minutes at room temperature.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm (acceptor) and 620 nm (donor).
-
Calculate the ratio of acceptor to donor fluorescence and plot the results against the inhibitor concentration to determine the IC50 value.
2. AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for KRAS G12C/SOS1 Interaction
This assay quantifies the inhibitory effect of compound 43 on the protein-protein interaction between KRAS G12C and the nucleotide exchange factor SOS1.
Protocol:
-
Prepare serial dilutions of this compound in AlphaLISA buffer.
-
To a 384-well ProxiPlate, add 5 µL of the inhibitor dilutions.
-
Add 5 µL of a mixture containing biotinylated KRAS G12C protein (final concentration ~10 nM) and GST-tagged SOS1 protein (final concentration ~20 nM).
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of a mixture of Streptavidin-coated Donor beads and anti-GST-conjugated Acceptor beads (final concentration 20 µg/mL each).
-
Incubate the plate in the dark at room temperature for 60 minutes.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Plot the AlphaLISA signal against the inhibitor concentration to calculate the IC50 value.
Cell-Based Assays
1. Cell Viability Assay (CellTiter-Glo®)
This assay determines the effect of this compound on the viability of cancer cell lines by measuring the intracellular ATP levels.
Protocol:
-
Seed KRAS G12C mutant (e.g., NCI-H358, MIA PaCa-2) and KRAS wild-type or other mutant (e.g., A549) cells in a 96-well white, clear-bottom plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include a DMSO vehicle control.
-
Incubate the cells for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2][3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][3]
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the IC50 value.
2. Western Blot for Downstream Signaling (pERK)
This protocol is used to assess the inhibition of KRAS G12C downstream signaling by measuring the phosphorylation level of ERK (pERK), a key component of the MAPK pathway.
Protocol:
-
Seed NCI-H358 cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 12-16 hours.
-
Treat the cells with various concentrations of this compound for 2-4 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the pERK signal to total ERK and the loading control. Plot the normalized pERK levels against inhibitor concentration to determine the IC50 for pathway inhibition.
References
Application Notes and Protocols for Evaluating the Efficacy of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2][3] The development of covalent inhibitors specifically targeting the cysteine residue of the KRAS G12C mutant protein has marked a significant advancement in targeted cancer therapy.[4] These inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling pathways.[3][5]
This document provides detailed application notes and protocols for a suite of cell-based assays to characterize and evaluate the efficacy of KRAS G12C inhibitors. The described assays are essential for preclinical drug development, enabling the assessment of target engagement, cellular potency, and the mechanism of action of novel inhibitory compounds. The protocols are presented with a focus on clarity and reproducibility, and the accompanying data summaries and diagrams offer a comprehensive framework for experimental design and data interpretation. While a specific inhibitor "43" is used as a placeholder, the methodologies are applicable to any KRAS G12C inhibitor, such as the well-characterized molecules AMG510 (Sotorasib) and MRTX849 (Adagrasib).[6][7]
Data Presentation: Efficacy of KRAS G12C Inhibitors in Cell-Based Assays
The following tables summarize quantitative data from various cell-based assays used to assess the efficacy of exemplary KRAS G12C inhibitors.
Table 1: Cellular Potency (IC50) of KRAS G12C Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | Inhibitor | 2D IC50 (nM) | 3D IC50 (nM) | Reference |
| H358 | Non-Small Cell Lung Cancer | MRTX1257 | 0.1 - 356 | Not Reported | [8][9] |
| H358 | Non-Small Cell Lung Cancer | AMG-510 | 0.3 - 2534 | Not Reported | [8][9] |
| MIA PaCa-2 | Pancreatic Cancer | MRTX849 | 10 - 973 | 0.2 - 1042 | [3] |
| SW1573 | Non-Small Cell Lung Cancer | Sotorasib | Varies | Not Reported | [10] |
| H23 | Non-Small Cell Lung Cancer | Adagrasib | Varies | Not Reported | [10] |
| Calu1 | Non-Small Cell Lung Cancer | MRTX1257 | Synergistic with RMC-4550 | Not Reported | [8] |
| H2030 | Non-Small Cell Lung Cancer | MRTX1257 | Synergistic with RMC-4550 | Not Reported | [8] |
Table 2: Target Engagement and Degradation
| Assay Type | Cell Line | Compound | Parameter | Value | Reference |
| Target Engagement (Thermal Shift) | KRAS(G12C) Cell Line | MRTX849 | Pulse Temperature | 67 °C | [7] |
| Protein Degradation | KRAS(G12C) Cell Line | PROTAC LC2 | DC50 | 1.9 µM | [7] |
| Protein Degradation | KRAS(G12C) Cell Line | PROTAC LC2 | Dmax | 69% | [7] |
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for G12C inhibitors.
Caption: KRAS G12C signaling pathway and inhibitor mechanism.
Experimental Workflow for Inhibitor Evaluation
This diagram outlines the general workflow for assessing the efficacy of a KRAS G12C inhibitor.
Caption: Experimental workflow for KRAS G12C inhibitor evaluation.
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a KRAS G12C inhibitor by measuring cell viability.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C inhibitor "43"
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of inhibitor "43" in complete medium (e.g., from 0.1 nM to 10 µM). Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or DMSO.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.[11]
-
-
Luminescence Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the DMSO-treated control wells (100% viability).
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Western Blot for p-ERK Inhibition
Objective: To assess the inhibition of downstream KRAS signaling by measuring the phosphorylation of ERK.
Materials:
-
KRAS G12C mutant cancer cell lines
-
6-well tissue culture plates
-
KRAS G12C inhibitor "43"
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed 0.5 - 1 x 10^6 cells per well in 6-well plates and incubate overnight.
-
Treat cells with varying concentrations of inhibitor "43" (e.g., 10 nM, 100 nM, 1 µM) and a DMSO control for 2-24 hours.[4]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control.
-
Quantify band intensities using image analysis software and normalize p-ERK levels to total ERK and the loading control.
-
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of the KRAS G12C inhibitor in a cellular environment.
Materials:
-
KRAS G12C mutant cancer cell lines
-
KRAS G12C inhibitor "43"
-
DMSO
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for protein extraction and Western blotting
Protocol:
-
Cell Treatment:
-
Culture cells to ~80% confluency in a T75 flask.
-
Treat the cells with inhibitor "43" at a high concentration (e.g., 10x IC50) or DMSO for 1-2 hours.[6]
-
-
Cell Harvesting and Lysis:
-
Harvest the cells and wash with PBS.
-
Resuspend the cell pellet in PBS with protease inhibitors.
-
Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 37°C water bath, repeat 3 times).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant.
-
-
Heat Treatment:
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant, which contains the soluble protein fraction.
-
-
Analysis by Western Blot:
-
Analyze the soluble protein fractions by Western blotting using an anti-KRAS antibody.
-
The inhibitor-bound KRAS G12C protein will be stabilized and remain soluble at higher temperatures compared to the unbound protein.
-
-
Data Analysis:
-
Plot the band intensity of soluble KRAS against the temperature for both inhibitor-treated and DMSO-treated samples.
-
A shift in the melting curve to higher temperatures for the inhibitor-treated sample indicates target engagement.
-
Clonogenic Survival Assay
Objective: To assess the long-term effect of the inhibitor on the ability of single cells to form colonies.
Materials:
-
KRAS G12C mutant cancer cell lines
-
6-well tissue culture plates
-
KRAS G12C inhibitor "43"
-
Complete cell culture medium
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 300-1000 cells per well) in 6-well plates.[12]
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of inhibitor "43" or DMSO.
-
Incubate the plates for 10-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the inhibitor.
-
-
Colony Staining and Counting:
-
Wash the wells with PBS.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically defined as containing >50 cells) in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control group: PE = (number of colonies formed / number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / (number of cells seeded x PE)) x 100%.
-
Plot the surviving fraction against the inhibitor concentration.
-
References
- 1. KRAS Inhibitor Profiling and SAR generation using a High Content Imaging Workflow - American Chemical Society [acs.digitellinc.com]
- 2. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Suite of Biochemical and Cell-Based Assays for the Characterization of KRAS Inhibitors and Degraders | bioRxiv [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. KRASG12C inhibition produces a driver-limited state revealing collateral dependencies - PMC [pmc.ncbi.nlm.nih.gov]
Development of KRAS G12C Inhibitor Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic ductal adenocarcinoma (PDAC).[1][2][3] The development of covalent inhibitors specifically targeting the KRAS G12C mutant protein has marked a significant breakthrough in cancer therapy.[1][4][5] Preclinical evaluation of these inhibitors heavily relies on robust and well-characterized xenograft models that accurately recapitulate human tumor biology. These models are indispensable for assessing anti-tumor efficacy, studying pharmacokinetic/pharmacodynamic (PK/PD) relationships, and investigating mechanisms of resistance.[4][6][7][8]
This document provides detailed application notes and protocols for the development and utilization of KRAS G12C inhibitor xenograft models, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).
Key Signaling Pathways in KRAS G12C-driven Tumors
The KRAS G12C mutation locks the KRAS protein in a constitutively active, GTP-bound state.[1][9] This leads to the persistent activation of downstream pro-proliferative and survival signaling pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways.[1][10] KRAS G12C inhibitors covalently bind to the mutant cysteine-12 residue, trapping KRAS in its inactive GDP-bound state and thereby inhibiting downstream signaling.[4][11]
Recommended Cell Lines and Animal Models
A variety of human cancer cell lines harboring the KRAS G12C mutation are commercially available and have been successfully used to establish xenograft models. The choice of cell line can be critical as the genetic context beyond the KRAS mutation can influence inhibitor sensitivity.[3]
Table 1: Commonly Used KRAS G12C Mutant Cell Lines for Xenograft Studies
| Cell Line | Cancer Type | Key Co-mutations | Notes |
| NCI-H358 | Non-Small Cell Lung Cancer (NSCLC) | TP53, STK11 | Widely used, shows sensitivity to KRAS G12C inhibitors. |
| MIA PaCa-2 | Pancreatic Ductal Adenocarcinoma | TP53 | Demonstrates in vivo efficacy with various KRAS G12C inhibitors.[6] |
| NCI-H2122 | Non-Small Cell Lung Cancer (NSCLC) | Homozygous KRAS G12C | Reported to have varying responses to inhibitors.[12] |
| SW1573 | Non-Small Cell Lung Cancer (NSCLC) | TP53 | Another established NSCLC model for inhibitor testing. |
| CT-26 | Colorectal Carcinoma (Murine) | - | Syngeneic model, useful for immuno-oncology combination studies.[13] |
Animal Models:
-
Immunodeficient Mice: Athymic nude mice or severe combined immunodeficient (SCID) mice are standard for establishing CDX and PDX models. NOD-scid IL2Rgammanull (NSG) mice are often used for PDX models due to their enhanced ability to support the engraftment of human tissues.
-
Genetically Engineered Mouse Models (GEMMs): KrasG12C knock-in models are also utilized to study inhibitor efficacy in a more translationally relevant context that mirrors human disease progression.[6][7][8]
Experimental Protocols
The following protocols provide a general framework for establishing and utilizing KRAS G12C xenograft models. Optimization may be required for specific cell lines or experimental goals.
Protocol 1: Cell Line-Derived Xenograft (CDX) Model Development
-
Cell Culture:
-
Culture KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in the recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
-
-
Animal Handling and Implantation:
-
Use 6-8 week old immunodeficient mice (e.g., athymic nude).
-
Harvest cultured cells and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to enhance tumor take rate.
-
Inject 1 x 106 to 5 x 106 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.[12]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Once tumors reach a predetermined average size (e.g., 100-200 mm³), randomize mice into treatment and control groups.[4]
-
Administer the KRAS G12C inhibitor or vehicle control via the appropriate route (e.g., oral gavage).[4] Dosing schedules can vary (e.g., once daily, twice daily).
-
Monitor animal health and body weight throughout the study.
-
-
Endpoint Analysis:
-
At the end of the study (based on tumor size limits or a defined time point), euthanize the animals.
-
Excise tumors for weight measurement, histopathological analysis, and biomarker analysis (e.g., Western blot for p-ERK).[14]
-
Collect blood samples for pharmacokinetic analysis of the inhibitor.
-
Protocol 2: Patient-Derived Xenograft (PDX) Model Development
-
Tissue Acquisition and Implantation:
-
Obtain fresh tumor tissue from patients with KRAS G12C-mutated cancer under appropriate ethical guidelines.
-
Implant small tumor fragments (2-3 mm³) subcutaneously into the flank of highly immunodeficient mice (e.g., NSG mice).
-
Monitor for tumor engraftment and growth.
-
-
Model Expansion and Characterization:
-
Once the initial tumors (F0 generation) reach a size of approximately 1000-1500 mm³, passage the tumor by implanting fragments into new cohorts of mice.
-
Characterize the established PDX model by confirming the presence of the KRAS G12C mutation and performing histological analysis to ensure it retains the features of the original patient tumor.
-
-
Efficacy Studies:
-
Once the PDX model is established and expanded, conduct efficacy studies as described for CDX models (Protocol 1, steps 3 and 4).
-
Data Presentation: Preclinical Efficacy of KRAS G12C Inhibitors
The following tables summarize representative preclinical data for prominent KRAS G12C inhibitors.
Table 2: In Vitro Potency of Select KRAS G12C Inhibitors
| Inhibitor | Cell Line | Assay Format | IC50 (nM) | Reference(s) |
| MRTX849 | H358 | 2D | 10 - 973 (range) | [4] |
| H358 | 3D | 0.2 - 1042 (range) | [4] | |
| AMG 510 | H358 | - | 47.9 | [15] |
| LY3537982 | H358 | - | 3.35 | [15] |
IC50 values can vary significantly based on the cell line and assay conditions.
Table 3: In Vivo Efficacy of MRTX849 in Xenograft Models
| Model Type | Cancer Type | Dose & Schedule | Outcome | Reference(s) |
| CDX & PDX | Multiple | 100 mg/kg/day, PO | Pronounced tumor regression in 17 of 26 models (65%).[3][4] | [3][4] |
| H358 CDX | NSCLC | 10, 30, 100 mg/kg, single dose | Dose-dependent inhibition of KRAS signaling. | [3][4] |
Resistance Mechanisms and Advanced Model Development
A significant challenge in KRAS G12C inhibitor therapy is the development of intrinsic and acquired resistance.[2][5] Mechanisms of resistance can include:
-
Feedback reactivation of wild-type RAS.[9]
-
Activation of parallel signaling pathways like PI3K/AKT.[10]
-
Secondary mutations in the KRAS gene.[10]
To study and overcome resistance, advanced xenograft models are being developed. This includes establishing inhibitor-resistant cell lines and corresponding xenografts through continuous in vivo exposure to the drug.[14][16] These models are crucial for testing combination therapies aimed at preventing or overcoming resistance.[17]
Conclusion
The development and application of KRAS G12C xenograft models are fundamental to the preclinical evaluation of this important class of targeted therapies. The protocols and data presented here provide a comprehensive guide for researchers to establish robust models for efficacy testing, PK/PD analysis, and the investigation of resistance mechanisms. Careful selection of cell lines, rigorous experimental design, and multi-faceted endpoint analysis will ensure the generation of high-quality, translatable data to advance the clinical development of KRAS G12C inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. wuxibiology.com [wuxibiology.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. wuxibiology.com [wuxibiology.com]
- 17. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRAS G12C Inhibitors in Murine Models
Introduction
KRAS is a frequently mutated oncogene in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The G12C mutation is one of the most common KRAS alterations. The development of covalent inhibitors specifically targeting the cysteine residue of the KRAS G12C mutant protein has marked a significant advancement in targeted cancer therapy. These inhibitors lock the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways and tumor growth.
This document provides detailed application notes and protocols for the dosing and administration of representative KRAS G12C inhibitors in preclinical mouse models, based on published studies. The information herein is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of these targeted agents.
Data Presentation: In Vivo Dosing and Efficacy
The following tables summarize the dosing regimens and anti-tumor efficacy of various KRAS G12C inhibitors in mouse xenograft models.
Table 1: Dosing and Efficacy of JDQ443 in KRAS G12C-Mutated Xenograft Models
| Cell Line | Tumor Type | Mouse Model | Dose (mg/kg) | Dosing Schedule | Route of Administration | Outcome |
| MIA PaCa-2 | Pancreatic | Nude | 10, 30, 100 | Daily | Oral | Dose-dependent tumor growth inhibition[1] |
| NCI-H2122 | NSCLC | Nude | 10, 30, 100 | Daily | Oral | Dose-dependent tumor growth inhibition[1] |
| LU99 | NSCLC | Nude | 10, 30, 100 | Daily | Oral | Dose-dependent tumor growth inhibition[1] |
| HCC44 | NSCLC | Nude | 10, 30, 100 | Daily | Oral | Dose-dependent tumor growth inhibition[1] |
| NCI-H2030 | NSCLC | Nude | 10, 30, 100 | Daily | Oral | Dose-dependent tumor growth inhibition[1] |
| KYSE410 | Esophageal | Nude | 10, 30, 100 | Daily | Oral | Dose-dependent tumor growth inhibition[1] |
Table 2: Dosing and Efficacy of MRTX849 in KRAS G12C-Mutated Xenograft Models
| Cell Line | Tumor Type | Mouse Model | Dose (mg/kg) | Dosing Schedule | Route of Administration | Outcome |
| H358 | NSCLC | Xenograft | 10, 30, 100 | Single dose | Oral | Dose-dependent target modification[2][3] |
| H358 | NSCLC | Xenograft | 100 | Daily | Oral | Tumor regression |
| Various | Various | PDX | 100 | Daily | Oral | Tumor regression in 17 of 26 models[2] |
Table 3: Dosing and Efficacy of Compound A in KRAS G12C-Mutated Xenograft Models
| Cell Line | Tumor Type | Mouse Model | Dose (mg/kg) | Dosing Schedule | Route of Administration | Outcome |
| MiaPaCa2 | Pancreatic | Xenograft | 1, 5, 30 | Daily for 3 days | Not specified | Target engagement and pERK modulation[4] |
| MiaPaCa2 | Pancreatic | Xenograft | 5, 30 | Daily | Not specified | Significant tumor growth inhibition and regression[4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating KRAS G12C inhibitors in vivo.
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model
This protocol outlines a general procedure for assessing the anti-tumor efficacy of a KRAS G12C inhibitor in mice bearing subcutaneous xenografts.
1. Materials and Reagents
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, antibiotics)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel (or other appropriate extracellular matrix)
-
Immunocompromised mice (e.g., athymic nude, SCID)
-
KRAS G12C inhibitor
-
Vehicle for inhibitor formulation (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0[3])
-
Gavage needles
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
2. Cell Culture and Implantation
-
Culture KRAS G12C mutant cells according to standard protocols.
-
Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Dosing and Administration
-
Prepare the KRAS G12C inhibitor in the appropriate vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Administer the inhibitor or vehicle to the respective groups via oral gavage once daily.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
5. Efficacy Assessment
-
Continue to measure tumor volumes every 2-3 days throughout the study.
-
The study endpoint may be a pre-determined tumor volume, a specific number of treatment days, or signs of morbidity.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis.
6. Data Analysis
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
-
Perform statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed anti-tumor effects.
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
This protocol describes the collection and analysis of tumor tissue to assess the pharmacodynamic effects of the KRAS G12C inhibitor.
1. Study Design
-
Establish xenograft tumors as described in Protocol 1.
-
Treat mice with a single dose or multiple doses of the KRAS G12C inhibitor or vehicle.
-
At various time points post-treatment (e.g., 2, 6, 24 hours), euthanize a subset of mice from each group.
2. Tissue Collection and Processing
-
Excise the tumors and either snap-freeze them in liquid nitrogen for biochemical analysis or fix them in formalin for immunohistochemistry (IHC).
-
For pharmacokinetic (PK) analysis, collect blood samples at the same time points.
3. Western Blot Analysis
-
Homogenize snap-frozen tumor samples to prepare protein lysates.
-
Perform Western blotting to assess the levels of phosphorylated ERK (pERK) and total ERK, key downstream effectors of the KRAS pathway. A reduction in the pERK/total ERK ratio indicates target engagement and pathway inhibition.
4. Immunohistochemistry (IHC)
-
Embed formalin-fixed tumors in paraffin and section them.
-
Perform IHC staining for pERK to visualize the extent and distribution of pathway inhibition within the tumor tissue.
5. Target Occupancy Assay
-
To directly measure the binding of the covalent inhibitor to KRAS G12C, immunoprecipitate total KRAS proteins from tumor lysates.
-
Use liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of unbound KRAS G12C peptide, allowing for the calculation of the percentage of target occupancy by the inhibitor.[4]
Conclusion
The protocols and data presented provide a comprehensive guide for the preclinical evaluation of KRAS G12C inhibitors in mouse models. These studies are crucial for determining the optimal dosing and administration schedule, as well as for understanding the in vivo efficacy and mechanism of action of these novel therapeutic agents. Researchers should adapt these general protocols to their specific inhibitor and experimental goals.
References
- 1. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Determining the Efficacy of Inhibitor 43 on ERK Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ras-Raf-MEK-ERK signaling pathway, a critical component of the Mitogen-Activated Protein Kinase (MAPK) cascade, plays a pivotal role in the regulation of cell proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway is a common feature in many human cancers, making its components attractive targets for therapeutic intervention.[4][5][6] Extracellular signal-regulated kinases 1 and 2 (ERK1/2), with molecular weights of 44 and 42 kDa respectively, are key downstream effectors of this pathway.[3] Their activation occurs through phosphorylation on threonine 202 and tyrosine 204 by the upstream dual-specificity kinases MEK1 and MEK2.[3]
The phosphorylated form of ERK (p-ERK) is a widely accepted biomarker for the activation status of the ERK signaling pathway. Consequently, measuring the levels of p-ERK is a standard method for assessing the efficacy of inhibitors targeting this cascade. This application note provides a detailed protocol for the use of Western blotting to quantify the inhibition of ERK phosphorylation by a designated "Inhibitor 43."
Note on "Inhibitor 43": The designation "Inhibitor 43" has been used in scientific literature and patents to refer to several different compounds with distinct mechanisms of action. These include direct ERK inhibitors, MEK inhibitors, TAO kinase inhibitors, and others. The protocol provided herein is a general guideline for a potent MEK/ERK pathway inhibitor. Researchers should consult the specific documentation for their "Inhibitor 43" to determine the optimal concentration and treatment duration.
Signaling Pathway
The ERK/MAPK signaling cascade is initiated by the activation of cell surface receptors, which in turn activates the small GTPase Ras.[2][7] Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, and C-Raf), which are MAP3Ks.[3][8] Raf then phosphorylates and activates MEK1 and MEK2 (MAP2Ks), the direct upstream kinases of ERK1/2.[8] Finally, activated MEK1/2 phosphorylate ERK1/2, leading to the activation of downstream targets in the cytoplasm and nucleus that regulate gene expression and cellular processes.[7]
Experimental Protocol
This protocol outlines the steps for treating cells with Inhibitor 43, preparing cell lysates, and performing a Western blot to detect p-ERK and total ERK.
Materials and Reagents
-
Cell line known to have an active ERK pathway (e.g., A375, HCT116)
-
Cell culture medium and supplements
-
Inhibitor 43 (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer for phosphorylated proteins (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)[9][10][11][12]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
SDS-PAGE running buffer
-
Protein transfer buffer
-
PVDF or nitrocellulose membranes[13]
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) antibody
-
Rabbit or mouse anti-total ERK1/2 antibody
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera-based imager)
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of Inhibitor 43 for a predetermined time. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel, including a molecular weight marker.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
-
Immunoblotting:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody (p-ERK): Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[13]
-
Secondary Antibody: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and acquire the image using an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK signal to the total amount of ERK protein, the same membrane can be stripped and re-probed.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the blocking step.
-
Incubate the membrane with the primary antibody against total ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Repeat the secondary antibody incubation, washing, and detection steps as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample to normalize for any variations in protein loading.
-
Compare the normalized p-ERK levels in the inhibitor-treated samples to the vehicle control to determine the extent of inhibition.
-
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a table for clear comparison.
| Treatment Group | p-ERK Band Intensity (Arbitrary Units) | Total ERK Band Intensity (Arbitrary Units) | Normalized p-ERK/Total ERK Ratio | % Inhibition of p-ERK |
| Vehicle Control | 15,000 | 16,000 | 0.938 | 0% |
| Inhibitor 43 (10 nM) | 8,000 | 15,500 | 0.516 | 45.0% |
| Inhibitor 43 (50 nM) | 3,500 | 15,800 | 0.222 | 76.3% |
| Inhibitor 43 (100 nM) | 1,200 | 16,100 | 0.075 | 92.0% |
Table 1: Example of quantitative data analysis for the inhibition of ERK phosphorylation by Inhibitor 43. The percent inhibition is calculated relative to the vehicle control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inactive antibody | Use a new or validated antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Inefficient transfer | Optimize transfer time and conditions. | |
| High Background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations. | |
| Multiple Bands | Non-specific antibody binding | Optimize antibody dilution and blocking conditions. |
| Protein degradation | Ensure protease inhibitors are added to the lysis buffer and samples are kept cold. |
Conclusion
This application note provides a comprehensive protocol for utilizing Western blotting to assess the inhibitory effect of "Inhibitor 43" on ERK phosphorylation. By carefully following these steps and optimizing conditions for the specific cell line and inhibitor used, researchers can obtain reliable and quantifiable data on the efficacy of their compound in targeting the ERK/MAPK signaling pathway. This information is crucial for the preclinical evaluation of potential cancer therapeutics.
References
- 1. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. dovepress.com [dovepress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digibug.ugr.es [digibug.ugr.es]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing the Efficacy of KRAS G12C Inhibitors Through Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy. These agents, by covalently binding to the mutant cysteine-12 residue, lock the KRAS protein in an inactive GDP-bound state, thereby inhibiting downstream oncogenic signaling. However, the clinical efficacy of monotherapy with KRAS G12C inhibitors can be limited by both primary and acquired resistance.
These application notes provide a comprehensive overview of strategies to overcome resistance and enhance the anti-tumor activity of KRAS G12C inhibitors by combining them with other targeted agents. The protocols and data presented herein are based on preclinical and clinical studies of well-characterized KRAS G12C inhibitors and serve as a guide for researchers developing novel combination therapies.
Rationale for Combination Therapies
Resistance to KRAS G12C inhibitors is frequently driven by the reactivation of the MAPK pathway or activation of parallel signaling cascades that bypass the dependency on KRAS.[1][2] Key mechanisms of resistance include:
-
Feedback reactivation of upstream signaling: Inhibition of KRAS G12C can lead to a feedback loop that activates receptor tyrosine kinases (RTKs) such as EGFR, FGFR, and MET.[3][4] This, in turn, can reactivate wild-type RAS isoforms (HRAS and NRAS) or increase the pool of GTP-bound KRAS G12C, overcoming the inhibitor's effect.[3]
-
Activation of parallel pathways: The PI3K/AKT/mTOR pathway is a crucial survival pathway that can be activated independently of KRAS, thereby circumventing the effects of KRAS G12C inhibition.[5]
-
Cell cycle dysregulation: Alterations in cell cycle regulators, such as loss of CDKN2A, can promote proliferation independently of MAPK signaling.[1]
-
"On-target" resistance: Acquired secondary mutations in the KRAS gene can prevent the inhibitor from binding effectively.[6]
-
"Off-target" resistance: Mutations or amplifications in downstream effectors like BRAF and MEK, or in other oncogenes, can drive resistance.[6]
Combination therapies aim to address these resistance mechanisms by co-targeting key nodes in these signaling networks.
Signaling Pathways and Combination Strategies
The following diagram illustrates the KRAS G12C signaling pathway and highlights key targets for combination therapies.
Caption: KRAS G12C signaling and combination therapy targets.
Preclinical Data Summary for Combination Therapies
The following tables summarize preclinical data for KRAS G12C inhibitors in combination with other targeted agents. The data is representative of studies conducted with inhibitors such as sotorasib and adagrasib.
Table 1: Combination with Upstream Inhibitors
| Combination Partner | Target | Cancer Type | Key Findings | Reference |
| Cetuximab/Panitumumab | EGFR | Colorectal Cancer (CRC) | Overcomes adaptive feedback resistance, leading to improved tumor growth inhibition compared to monotherapy. | [4][7] |
| TNO155 | SHP2 | NSCLC, CRC | Synergistic anti-tumor activity by preventing RAS reactivation. | [8] |
| Afatinib | EGFR | NSCLC, Esophageal | Desirable outcomes in xenograft models. | [9] |
Table 2: Combination with Downstream Inhibitors
| Combination Partner | Target | Cancer Type | Key Findings | Reference |
| Trametinib | MEK | NSCLC, CRC | Synergistic effect by providing vertical pathway inhibition. | [4][9] |
| Palbociclib | CDK4/6 | NSCLC | Increased anti-tumor activity, particularly in CDKN2A-deleted models. | [10] |
Table 3: Combination with Parallel Pathway Inhibitors
| Combination Partner | Target | Cancer Type | Key Findings | Reference |
| Vistusertib | mTOR | Various | Near-complete inhibition of pS6 and relief of feedback reactivation of ERK. | [11] |
| PI3K Inhibitors | PI3K | NSCLC | Can overcome resistance driven by PI3K pathway activation. | [10] |
Table 4: Combination with Immunotherapy
| Combination Partner | Target | Cancer Type | Key Findings | Reference |
| Pembrolizumab | PD-1 | NSCLC | Synergistic efficacy suggested in preclinical models. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in evaluating combination therapies.
1. Cell Viability Assay (MTS Assay)
-
Objective: To assess the effect of single-agent and combination drug treatments on the proliferation of KRAS G12C mutant cancer cell lines.
-
Procedure:
-
Seed KRAS G12C mutant cells (e.g., NCI-H358, MIA PaCa-2) in 96-well plates at a density of 2,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the KRAS G12C inhibitor and the combination drug.
-
Treat the cells with the single agents or their combination at various concentrations. Include a vehicle-treated control group.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add CellTiter 96® AQueous One Solution Reagent (Promega) to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Determine IC50 values and assess synergy using the Bliss independence or Chou-Talalay method.
-
2. Western Blot Analysis
-
Objective: To evaluate the effect of drug treatments on the phosphorylation status of key proteins in the KRAS signaling pathway.
-
Procedure:
-
Plate cells and treat with drugs as described for the cell viability assay.
-
After the desired treatment duration (e.g., 2, 6, 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
3. In Vivo Tumor Xenograft Studies
-
Objective: To assess the anti-tumor efficacy of combination therapies in a preclinical animal model.
-
Procedure:
-
Implant KRAS G12C mutant cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Monitor tumor growth until the average tumor volume reaches approximately 100-200 mm³.
-
Randomize the mice into treatment groups: vehicle control, KRAS G12C inhibitor alone, combination drug alone, and the combination of both drugs.
-
Administer the drugs at the predetermined doses and schedules (e.g., oral gavage daily).
-
Measure tumor volume with calipers every 2-3 days and calculate the volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blotting or immunohistochemistry).
-
Experimental Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a KRAS G12C inhibitor in combination with another targeted agent.
Caption: Preclinical evaluation workflow for combination therapies.
Conclusion
The combination of KRAS G12C inhibitors with other targeted agents represents a promising strategy to overcome resistance and improve clinical outcomes for patients with KRAS G12C-mutant cancers. A rational approach to designing combination therapies, based on a thorough understanding of the underlying resistance mechanisms, is crucial for success. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of such combinations, paving the way for the development of more effective cancer treatments.
References
- 1. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining EGFR and KRAS G12C Inhibitors for KRAS G12C Mutated Advanced Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for KRAS G12C Inhibitor Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to investigate mechanisms of resistance to KRAS G12C inhibitors. Detailed protocols for key assays are provided to ensure reproducibility and accuracy in identifying and characterizing resistance in both in vitro and in vivo models.
Introduction to KRAS G12C Inhibitor Resistance
The development of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant advancement in the treatment of cancers harboring this specific mutation, particularly in non-small cell lung cancer (NSCLC).[1][2] These inhibitors, such as sotorasib and adagrasib, function by irreversibly binding to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state.[1] Despite promising initial responses, a significant number of patients develop acquired resistance, limiting the long-term efficacy of these targeted therapies.[2][3]
Mechanisms of resistance are broadly categorized as either "on-target" or "off-target". On-target resistance involves alterations to the KRAS gene itself, such as secondary mutations in the switch-II pocket (e.g., Y96D/C, R68S, H95D/Q/R) that prevent inhibitor binding, or amplification of the KRAS G12C allele.[4] Off-target mechanisms involve the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. These frequently include the reactivation of the MAPK and PI3K/AKT/mTOR pathways through various means, such as activating mutations in other RAS isoforms (e.g., NRAS), BRAF, or PIK3CA, amplification of receptor tyrosine kinases (RTKs) like MET and EGFR, or loss-of-function mutations in tumor suppressor genes like PTEN.[2][4] Additionally, non-genetic mechanisms such as histologic transformation (e.g., adenocarcinoma to squamous cell carcinoma) and epithelial-to-mesenchymal transition (EMT) have also been observed.[4]
Understanding these diverse resistance mechanisms is crucial for the development of next-generation KRAS inhibitors and rational combination therapies to overcome or delay the onset of resistance.
Experimental Design and Workflow
A typical experimental workflow to investigate KRAS G12C inhibitor resistance involves the generation of resistant models, characterization of the resistance phenotype, and elucidation of the underlying molecular mechanisms.
Caption: A generalized workflow for studying KRAS G12C inhibitor resistance.
Data Presentation: Quantitative Analysis of Resistance
Summarizing quantitative data in a structured format is essential for comparing the degree of resistance across different models and conditions.
Table 1: In Vitro Sensitivity of Parental and Resistant Cell Lines to KRAS G12C Inhibitors
| Cell Line | Parental/Resistant | KRAS G12C Inhibitor | IC50 (nM) | Fold Resistance | Reference |
| H358 | Parental | Sotorasib | 5.2 | - | [5] |
| H358-R1 | Resistant | Sotorasib | >10,000 | >1923 | [5] |
| H358-R2 | Resistant | Sotorasib | >10,000 | >1923 | [5] |
| H358 | Parental | Adagrasib | 3.8 | - | [5] |
| H358-R1 | Resistant | Adagrasib | >10,000 | >2631 | [5] |
| H358-R2 | Resistant | Adagrasib | >10,000 | >2631 | [5] |
| MIA PaCa-2 | Parental | AMG-510 | 10 | - | [6] |
| MIA PaCa-2-R | Resistant | AMG-510 | 600 | 60 | [6] |
| MIA PaCa-2 | Parental | MRTX849 | 8 | - | [6] |
| MIA PaCa-2-R | Resistant | MRTX849 | 320 | 40 | [6] |
| SW1573 | Parental | Sotorasib | 15.6 | - | [7] |
| H23 | Parental | Sotorasib | 4.7 | - | [7] |
| SW1573 | Parental | Adagrasib | 12.5 | - | [7] |
| H23 | Parental | Adagrasib | 2.1 | - | [7] |
Table 2: Summary of Common Resistance Mechanisms
| Resistance Mechanism | Category | Key Molecular Alterations | References |
| Secondary KRAS Mutations | On-Target | Y96C, Y96D, R68S, H95D/Q/R, G13D, Q61H | [4] |
| KRAS G12C Amplification | On-Target | Increased copy number of the KRAS G12C allele | [4] |
| RTK Amplification/Mutation | Off-Target | MET, EGFR, HER2, FGFR amplification or activating mutations | [4] |
| MAPK Pathway Alterations | Off-Target | NRAS, BRAF, MEK1 activating mutations | [4] |
| PI3K Pathway Alterations | Off-Target | PIK3CA activating mutations, PTEN loss-of-function mutations | [4] |
| Histologic Transformation | Off-Target | Adenocarcinoma to squamous cell carcinoma | [4] |
| Epithelial-to-Mesenchymal Transition (EMT) | Off-Target | Upregulation of EMT-associated transcription factors | [4] |
Experimental Protocols
Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
This protocol describes a method for generating resistant cell lines through continuous exposure to escalating doses of a KRAS G12C inhibitor.[6][8][9]
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib)
-
DMSO (vehicle control)
-
96-well and larger format cell culture plates
-
Cell counting solution (e.g., Trypan Blue)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine Initial Dosing: Perform a cell viability assay (see Protocol 2) to determine the IC20 and IC50 of the KRAS G12C inhibitor for the parental cell line.
-
Initiate Treatment: Seed the parental cells at a low density in a T-75 flask. Begin treatment with the KRAS G12C inhibitor at the IC20 concentration. Maintain a parallel culture with vehicle (DMSO) as a control.
-
Dose Escalation: Once the cells have recovered and are proliferating at a steady rate (typically 1-2 weeks), increase the inhibitor concentration by approximately 2-fold.
-
Monitoring and Maintenance: Monitor the cells for signs of toxicity and proliferation. Continue to passage the cells and escalate the drug concentration incrementally as the cells adapt and resume growth. This process can take several months.
-
Establishment of Resistant Clones: Once the cells are able to proliferate in a high concentration of the inhibitor (e.g., >1 µM), isolate single-cell clones by limiting dilution or other cloning methods.
-
Characterization of Resistance: Expand the resistant clones and confirm the resistant phenotype by performing a cell viability assay to determine the new IC50. A significant shift in the IC50 compared to the parental line indicates acquired resistance.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess cell viability and determine the IC50 of KRAS G12C inhibitors.[10][11][12]
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium
-
KRAS G12C inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of complete medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the inhibitor concentration to determine the IC50 value.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the MAPK and PI3K/AKT signaling pathways, such as p-ERK and p-AKT.[13][14][15][16]
Materials:
-
Parental and resistant cell lines
-
KRAS G12C inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells and treat with the KRAS G12C inhibitor for the desired time points. Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with antibodies for total protein or a loading control (e.g., GAPDH) to ensure equal loading.
Protocol 4: Whole Exome Sequencing (WES)
WES can be used to identify genetic alterations in resistant cell lines compared to their parental counterparts.[17][18][19][20][21]
Procedure Outline:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from both parental and resistant cell lines.
-
Library Preparation: Prepare sequencing libraries from the genomic DNA. This involves DNA fragmentation, end-repair, A-tailing, and adapter ligation.
-
Exome Capture: Enrich for the exonic regions of the genome using a commercially available exome capture kit.
-
Sequencing: Sequence the captured libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Alignment: Align the sequencing reads to the human reference genome.
-
Variant Calling: Identify single nucleotide variants (SNVs) and insertions/deletions (indels) in the resistant lines that are not present or are at a lower frequency in the parental line.
-
Copy Number Variation (CNV) Analysis: Detect amplifications and deletions of genes.
-
Annotation and Filtering: Annotate the identified variants and filter for those that are likely to be pathogenic and could contribute to resistance.
-
Protocol 5: Establishment of Patient-Derived Xenograft (PDX) Models
PDX models more closely recapitulate the heterogeneity of human tumors and can be used to study resistance in a more clinically relevant setting.[22][23][24][25][26]
Procedure Outline:
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from patients with KRAS G12C-mutant cancers, either before treatment or at the time of progression on a KRAS G12C inhibitor.
-
Implantation: Implant small fragments of the tumor tissue subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth and Passaging: Monitor the mice for tumor growth. Once the tumors reach a certain size (e.g., 1000-1500 mm³), harvest them and passage them into new cohorts of mice.
-
Model Characterization: Characterize the PDX models by histology and genomic analysis to ensure they retain the features of the original patient tumor.
-
Drug Efficacy and Resistance Studies: Treat cohorts of mice bearing the PDX tumors with KRAS G12C inhibitors and monitor tumor growth. Resistant PDX models can be established by treating the mice until tumors start to regrow.
Signaling Pathway Diagrams
KRAS G12C Signaling and Mechanisms of Resistance
Caption: KRAS G12C signaling and key resistance mechanisms.
These application notes and protocols provide a foundational framework for investigating resistance to KRAS G12C inhibitors. The complexity and heterogeneity of resistance mechanisms necessitate a multi-faceted approach, combining in vitro and in vivo models with comprehensive molecular and functional analyses.
References
- 1. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid idiosyncratic mechanisms of clinical resistance to KRAS G12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
- 7. researchgate.net [researchgate.net]
- 8. wuxibiology.com [wuxibiology.com]
- 9. Frontiers | KRAS G12C inhibition enhances efficacy to conventional chemotherapy in KRAS-mutant NSCLC [frontiersin.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An absolute approach to using whole exome DNA and RNA workflow for cancer biomarker testing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioinformatics Workflow of Whole Exome Sequencing - CD Genomics [cd-genomics.com]
- 19. idtdna.com [idtdna.com]
- 20. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 21. Cancer Exome Sequencing | Insight into coding mutations [illumina.com]
- 22. Frontiers | Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models [frontiersin.org]
- 23. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Patient-derived xenograft (PDX) models: characteristics and points to consider for the process of establishment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. blog.crownbio.com [blog.crownbio.com]
Troubleshooting & Optimization
Technical Support Center: KRAS G12C Inhibitors
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with KRAS G12C inhibitors. While the query specified "inhibitor 43," this designation is not standard. The following information is based on well-characterized, commercially available KRAS G12C covalent inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849), which share similar physicochemical challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended primary solvent for dissolving KRAS G12C inhibitors?
A1: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of most organic small molecule inhibitors, including those targeting KRAS G12C.[1][2][3][4][5] For optimal results, use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][4][5]
Q2: My inhibitor precipitated when I diluted my DMSO stock solution into an aqueous buffer or cell culture medium. What should I do?
A2: This is a common issue known as "crashing out." It occurs because the inhibitor is poorly soluble in aqueous solutions. To prevent this, avoid making large serial dilutions directly from a concentrated DMSO stock into your aqueous medium.[6] The recommended method is to perform intermediate dilutions in DMSO first to lower the concentration, and then add this less-concentrated stock to the aqueous solution dropwise while vortexing. Ensure the final concentration of DMSO in your experiment is low (typically ≤0.5%) to avoid solvent-induced toxicity.[7][8]
Q3: I am struggling to dissolve the inhibitor powder, even in DMSO. What can I do?
A3: If an inhibitor is difficult to dissolve, several techniques can be employed. Gentle warming of the solution (e.g., to 37°C or up to 60°C for some compounds like Adagrasib) and physical agitation methods like vortexing or ultrasonication in a water bath can significantly aid dissolution.[3][7][9] Always refer to the supplier's datasheet for specific temperature stability information.
Q4: How should I store my inhibitor stock solutions?
A4: For long-term stability, stock solutions prepared in DMSO should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] These aliquots should be stored at -20°C or -80°C in tightly sealed vials.[7] Before use, thaw the aliquot completely and bring it to room temperature.
Q5: What is the aqueous solubility of common KRAS G12C inhibitors?
A5: The aqueous solubility is generally very low. For instance, Sotorasib's solubility is pH-dependent, with higher solubility in acidic conditions (1.3 mg/mL at pH 1.2) and very low solubility at neutral pH (0.03 mg/mL at pH 6.8).[10] Most covalent KRAS G12C inhibitors are considered practically insoluble in water.[1][4]
Solubility Data Summary
The table below summarizes solubility data for several well-documented KRAS G12C inhibitors. Note that exact values can vary slightly between batches.
| Compound Name | Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| Sotorasib (AMG 510) | DMSO | 50 - 100 | 89.2 - 178.4 | Use fresh, anhydrous DMSO.[2][5] |
| Water (pH 1.2) | 1.3 | ~2.3 | pH-dependent solubility.[10] | |
| Water (pH 6.8) | 0.03 | ~0.05 | Very low solubility at neutral pH.[10] | |
| Adagrasib (MRTX849) | DMSO | 25 - 100 | 41.38 - 165.53 | May require ultrasonication and warming to 60°C.[3][4] |
| Ethanol | 100 | ~165.5 | [4] | |
| Water | Insoluble | Insoluble | [4] | |
| ARS-1620 | DMSO | 86 - 125 | 199.6 - 290.1 | May require ultrasonication.[1][9] |
| Ethanol | 86 | ~199.6 | [1] | |
| Water | Insoluble | Insoluble | [1] |
Troubleshooting & Experimental Protocols
Diagram: Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting initial dissolution of inhibitor powder.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general guideline. Always consult the product-specific datasheet for the molecular weight (MW).
-
Preparation : Allow the vial of the inhibitor (powder form) to equilibrate to room temperature before opening to prevent moisture condensation.
-
Calculation : Calculate the required volume of DMSO. For example, to make a 10 mM stock solution from 1 mg of an inhibitor with a MW of 560.6 g/mol (Sotorasib):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 560.6 g/mol )) * 1,000,000 = 178.4 µL
-
-
Dissolution : Add the calculated volume of anhydrous DMSO to the vial.
-
Solubilization : Cap the vial tightly and vortex vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) may be applied if recommended by the manufacturer.[7][8]
-
Storage : Once fully dissolved, aliquot the solution into single-use vials and store at -20°C or -80°C.
Diagram: Workflow for Preparing Working Solutions
Caption: Recommended workflow for preparing experimental working solutions.
Protocol 2: Kinetic Solubility Assessment by Turbidimetry
This method provides a quick estimate of a compound's solubility in a specific aqueous buffer.
-
Prepare Compound Plate : Create a serial dilution of your inhibitor in a 96-well plate using 100% DMSO. Start from a high concentration (e.g., 10 mM) down to a low concentration (e.g., 1 µM).
-
Prepare Buffer Plate : Add your experimental aqueous buffer (e.g., PBS, cell culture medium) to a separate 96-well plate.
-
Mixing : Transfer a small, fixed volume (e.g., 2 µL) from the compound plate to the buffer plate. This will create a final DMSO concentration of ~1-2%.
-
Incubation : Shake the plate for 1-2 hours at room temperature to allow for equilibration.
-
Measurement : Measure the turbidity of each well using a plate reader that can measure absorbance at a high wavelength (e.g., 620 nm or 750 nm), where the compound itself does not absorb light.
-
Analysis : The solubility limit is the concentration at which a significant increase in absorbance (due to light scattering by precipitated particles) is first observed.
KRAS G12C Signaling Pathway
KRAS G12C is a mutated form of the KRAS protein that is locked in a GTP-bound, active state. This leads to the constitutive activation of downstream pro-growth and survival pathways. Covalent inhibitors bind to the cysteine-12 residue, locking KRAS G12C in an inactive state and shutting down this signaling.
Diagram: Simplified KRAS G12C Signaling
Caption: Simplified KRAS G12C signaling pathway and mechanism of covalent inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sotorasib | C30H30F2N6O3 | CID 137278711 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing KRAS G12C Inhibitor 43 Concentration for Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of KRAS G12C Inhibitor 43 for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12C inhibitors like Inhibitor 43?
KRAS G12C inhibitors are allele-specific, covalent inhibitors that selectively target the cysteine residue of the KRAS G12C mutant protein.[1][2] These inhibitors bind to KRAS G12C in its inactive, GDP-bound state, locking it in this conformation.[3][4] This prevents the exchange of GDP for GTP, thereby blocking downstream signaling through pathways like the MAPK and PI3K-AKT pathways, which are crucial for tumor cell proliferation and survival.[5][6][7]
Q2: Which cell lines are suitable for testing this compound?
Cell lines harboring the KRAS G12C mutation are essential for evaluating the efficacy of Inhibitor 43. Commonly used non-small cell lung cancer (NSCLC) cell lines with this mutation include NCI-H358, NCI-H2122, and SW1573.[8][9] It is crucial to verify the KRAS mutation status of your cell line before initiating experiments.
Q3: What is a typical starting concentration range for a novel KRAS G12C inhibitor in cell culture?
For a novel inhibitor, it is recommended to perform a dose-response experiment over a wide concentration range, typically from low nanomolar to high micromolar (e.g., 1 nM to 10 µM). This will help determine the half-maximal inhibitory concentration (IC50) for your specific cell line. For some KRAS G12C inhibitors, concentrations up to 10 µM have been used in vitro.[9]
Q4: How long should I treat my cells with Inhibitor 43?
The optimal treatment duration can vary depending on the cell line and the experimental endpoint. For cell viability assays, a 72 to 96-hour incubation is common to allow for effects on cell proliferation.[10] For signaling pathway analysis by western blot, shorter time points (e.g., 4, 24, 48, and 72 hours) can reveal the dynamics of pathway inhibition and potential reactivation.[11]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a multichannel pipette for seeding and perform a cell count to ensure consistent cell numbers across wells.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental conditions, as these are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
-
Possible Cause: Inhibitor precipitation at high concentrations.
-
Solution: Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, consider using a lower top concentration or a different solvent. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Issue 2: No significant decrease in cell viability even at high inhibitor concentrations.
-
Possible Cause: Intrinsic resistance of the cell line.
-
Possible Cause: Rapid drug degradation or metabolism.
-
Solution: While less common for covalent inhibitors, consider a media change with fresh inhibitor every 48-72 hours for longer experiments.
-
-
Possible Cause: Incorrect KRAS mutation status.
-
Solution: Re-verify the KRAS G12C mutation status of your cell line using sequencing or digital PCR.
-
Issue 3: Rebound of downstream signaling (e.g., p-ERK) after initial inhibition.
-
Possible Cause: Adaptive feedback reactivation.
-
Solution: Inhibition of the MAPK pathway can lead to a feedback loop that reactivates upstream signaling through receptor tyrosine kinases (RTKs).[6][12] This can lead to the activation of wild-type RAS isoforms (HRAS and NRAS) and subsequent reactivation of the MAPK pathway.[12] Combining the KRAS G12C inhibitor with an inhibitor of an upstream signaling node, such as an EGFR or SHP2 inhibitor, may overcome this resistance mechanism.[13]
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Resazurin-Based Viability Assay
This protocol outlines the steps to determine the concentration of Inhibitor 43 that inhibits cell growth by 50%.
-
Cell Seeding:
-
Trypsinize and count your KRAS G12C mutant cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a 2X serial dilution of Inhibitor 43 in complete growth medium. The concentration range should span from your expected IC50 (e.g., 1 nM to 10 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Remove the old media from the cells and add 100 µL of the media containing the inhibitor or vehicle control.
-
Incubate for 72 hours.
-
-
Resazurin Assay:
-
Prepare a working solution of resazurin (e.g., 0.1 mg/mL in PBS).
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission) using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (media only wells).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Assessing Downstream Signaling by Western Blot
This protocol describes how to evaluate the effect of Inhibitor 43 on the phosphorylation of key downstream effectors like ERK.
-
Cell Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of Inhibitor 43 (e.g., below, at, and above the IC50) for various time points (e.g., 4, 24, 48 hours). Include a vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal and then to the loading control.
-
Compare the levels of p-ERK in inhibitor-treated samples to the vehicle control.
-
Data Presentation
Table 1: Example IC50 Values for KRAS G12C Inhibitors in Different Cell Lines
| Cell Line | Inhibitor | IC50 (nM) |
| NCI-H358 | Sotorasib | 5 |
| NCI-H2122 | Sotorasib | 8 |
| SW1573 | Sotorasib | 15 |
| NCI-H358 | Adagrasib | 7 |
| NCI-H2122 | Adagrasib | 12 |
| SW1573 | Adagrasib | 25 |
Note: These are representative values and can vary between experiments and laboratories.
Table 2: Troubleshooting Summary for Cell Viability Assays
| Issue | Possible Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and use calibrated pipettes. |
| Edge effects | Evaporation in outer wells | Do not use the outer wells of the plate for experimental samples. |
| No effect of the inhibitor | Cell line resistance | Confirm KRAS G12C status; consider using a more sensitive cell line or combination therapy. |
| Decreased cell viability in controls | Solvent toxicity | Ensure the final solvent concentration is low and consistent across all wells. |
Visualizations
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibitor 43.
Caption: Workflow for Optimizing Inhibitor 43 Concentration.
Caption: Troubleshooting Logic for Inhibitor 43 Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Based Design and Pharmacokinetic Optimization of Covalent Allosteric Inhibitors of the Mutant GTPase KRASG12C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid non-uniform adaptation to conformation-specific KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell-type Specific Adaptive Signaling Responses to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
Technical Support Center: Acquired Resistance to KRAS G12C Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting experiments and understanding the mechanisms of acquired resistance to KRAS G12C inhibitors. While the prompt specified "inhibitor 43," this document addresses resistance mechanisms broadly applicable to covalent KRAS G12C inhibitors like sotorasib and adagrasib, as specific public data on an "inhibitor 43" is not available. The principles and protocols described herein are foundational for investigating resistance to any inhibitor in this class.
Frequently Asked Questions (FAQs)
Q1: My KRAS G12C mutant cell line is showing reduced sensitivity to the inhibitor over time. What are the potential causes?
A1: Reduced sensitivity, or acquired resistance, is a common observation. The underlying mechanisms are diverse and can be broadly categorized as "on-target" (related to KRAS itself) or "off-target" (bypassing the need for KRAS G12C signaling).[1][2]
-
On-target mechanisms often involve secondary mutations in the KRAS gene that either prevent the inhibitor from binding or reactivate the protein despite the inhibitor.[2][3] This can include new mutations at the G12 codon (e.g., G12V, G12D) or mutations in the inhibitor's binding pocket (e.g., Y96D, R68S).[2][4] Amplification of the KRAS G12C allele itself can also occur, increasing the total amount of target protein.[4][5][6]
-
Off-target mechanisms involve the activation of alternative signaling pathways that bypass the cell's dependency on KRAS G12C.[1][2] This frequently involves the reactivation of the MAPK pathway through mutations in downstream components like BRAF or MEK1 (MAP2K1), or mutations in other RAS isoforms like NRAS.[3][4] Additionally, feedback activation of upstream receptor tyrosine kinases (RTKs) such as EGFR, FGFR, or MET can reactivate signaling through wild-type RAS proteins.[5][7][8][9][10][11]
-
Other mechanisms can include histologic transformation, where the cell lineage changes (e.g., from adenocarcinoma to squamous cell carcinoma), or an epithelial-to-mesenchymal transition (EMT), which can confer broad drug resistance.[1][2][4][5]
Q2: How can I determine which resistance mechanism is present in my cell line?
A2: A multi-omics approach is typically required. Start with targeted sequencing or whole-exome sequencing of your resistant cell lines and compare the results to the parental (sensitive) line to identify new mutations. A phospho-RTK array can be used to screen for the activation of bypass signaling pathways. Western blotting for key signaling proteins (e.g., p-ERK, p-AKT) can confirm pathway reactivation.
Q3: Are there differences in resistance mutations observed with different KRAS G12C inhibitors?
A3: Yes, subtle differences can exist. While many resistance mutations confer resistance to multiple inhibitors, some may be specific. For instance, in vitro studies have shown that certain secondary KRAS mutations that are highly resistant to sotorasib might remain sensitive to adagrasib, and vice-versa, suggesting potential for sequential therapy.[12] For example, the KRAS Q99L mutation may be resistant to adagrasib but remain sensitive to sotorasib.[12]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in drug sensitivity assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and standardize the number of cells seeded per well. High density can lead to nutrient depletion and contact inhibition, affecting drug response. |
| Drug Potency/Stability | Prepare fresh drug dilutions from a validated stock for each experiment. Ensure proper storage of the stock solution. |
| Assay Incubation Time | Standardize the duration of drug exposure. A 72-hour incubation is common, but this may need optimization for your specific cell line. |
| Cell Line Heterogeneity | If you suspect a mixed population of sensitive and resistant cells, perform single-cell cloning to establish a pure resistant line. |
Problem 2: No obvious genetic mutations found in the resistant cell line.
| Potential Cause | Troubleshooting Step |
| Non-Genetic Resistance | Resistance may be driven by adaptive, non-mutational mechanisms.[13] Perform a phospho-RTK array to check for broad upregulation of RTK signaling.[10] |
| Feedback Loop Activation | Inhibition of KRAS G12C can lead to feedback reactivation of wild-type RAS (NRAS, HRAS) or upstream RTKs.[8][9][11] Analyze p-ERK and p-AKT levels at various time points (e.g., 2, 24, 48 hours) after inhibitor treatment to observe potential signal rebound.[8] |
| Histological/Phenotypic Change | Check for morphological changes consistent with EMT (e.g., from cobblestone to spindle-shaped). Use markers like E-cadherin and Vimentin to confirm. |
| Epigenetic Modifications | Consider performing RNA-seq or ATAC-seq to identify transcriptional or chromatin accessibility changes that could drive a resistant phenotype. |
Summary of Acquired Resistance Mechanisms
The following table summarizes key mechanisms of acquired resistance identified in clinical and preclinical studies of KRAS G12C inhibitors like adagrasib and sotorasib.
| Category | Specific Mechanism | Genes/Pathways Involved | References |
| On-Target (KRAS Alterations) | Secondary KRAS Mutations | KRAS (G12D/R/V/W, G13D, Q61H, R68S, Y96C/D, H95D/Q/R) | [2][3][4][12] |
| KRAS G12C Allele Amplification | KRAS | [2][4][5] | |
| Off-Target (Bypass Tracks) | Reactivation of MAPK Pathway | NRAS, BRAF, MAP2K1 (MEK1) mutations | [3][4] |
| RTK Activation/Amplification | MET amplification, EGFR, FGFR activation | [4][5][7] | |
| Oncogenic Fusions | ALK, RET, BRAF, RAF1, FGFR3 | [4] | |
| Loss of Tumor Suppressors | NF1, PTEN mutations | [4] | |
| Non-Genomic / Other | Histologic Transformation | Adenocarcinoma to Squamous Cell Carcinoma | [2][4][5] |
| Epithelial-Mesenchymal Transition (EMT) | PI3K/AKT pathway activation | [1][2][5] |
Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous, dose-escalating exposure.[14][15]
-
Determine Initial IC50: Perform a dose-response assay (e.g., CellTiter-Glo) with the parental cell line to determine the initial half-maximal inhibitory concentration (IC50) of your KRAS G12C inhibitor.
-
Initial Exposure: Culture the parental cells in media containing the inhibitor at a concentration of ~IC10-IC20 (the concentration that inhibits growth by 10-20%).[14]
-
Recovery and Passaging: When cells become 70-80% confluent, replace the drug-containing media with fresh, drug-free media and allow the cells to recover.[14][16] Once fully recovered and confluent, passage the cells.
-
Dose Escalation: Gradually increase the inhibitor concentration with each subsequent passage (e.g., 1.5- to 2-fold increase).[14] If significant cell death occurs (>50%), maintain the cells at the previous concentration until they have adapted.[17]
-
Cryopreservation: At each successful dose escalation step, cryopreserve a batch of cells. This is critical for safeguarding your work.[14]
-
Establishment of Resistance: Continue this process for several months. A resistant line is typically considered established when its IC50 is at least 10-fold higher than the parental line.[14]
-
Validation: Periodically confirm the resistant phenotype by performing IC50 assays and comparing it to the parental line. Test the stability of the resistance by culturing the cells in drug-free media for several passages and then re-testing the IC50.[16]
Protocol 2: Western Blot for MAPK/AKT Pathway Activation
-
Cell Lysis: Plate both parental and resistant cells. Treat with the KRAS G12C inhibitor at the relevant IC50 for various time points (e.g., 0, 2, 6, 24, 48 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., p-ERK1/2, total ERK1/2, p-AKT, total AKT, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze band intensities to quantify changes in protein phosphorylation.
Visualizations
Below are diagrams illustrating key concepts in KRAS G12C inhibitor resistance.
Caption: Major mechanisms of acquired resistance to KRAS G12C inhibitors.
Caption: Workflow for generating and characterizing resistant cell lines.
References
- 1. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 2. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Scientists identify the mechanisms leading to resistance to lung cancer treatment with Sotorasib, the first KRAS inhibitor - CNIO [cnio.es]
- 7. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Culture Academy [procellsystem.com]
Technical Support Center: KRAS G12C Inhibitor 43 Preclinical Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the preclinical toxicity of a representative KRAS G12C inhibitor, herein referred to as "Inhibitor 43." The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with KRAS G12C inhibitors in preclinical models?
A1: Based on data from various KRAS G12C inhibitors, the most frequently observed preclinical toxicities include gastrointestinal (GI) disturbances, hepatotoxicity, and skin-related issues. In animal models, this may manifest as weight loss, diarrhea, and changes in liver enzyme levels.
Q2: How can I monitor for potential hepatotoxicity in my animal studies?
A2: Regular monitoring of serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) is crucial.[1] Histopathological examination of liver tissue at the end of the study can also provide definitive evidence of liver damage.
Q3: What are the typical signs of gastrointestinal toxicity in rodents?
A3: Key indicators of GI toxicity in rodents include diarrhea, weight loss, and changes in food consumption. In more severe cases, dehydration and lethargy may be observed. Histopathological analysis of the GI tract can reveal mucosal damage and inflammation.
Q4: Are there any in vitro assays I can use to assess the potential toxicity of Inhibitor 43?
A4: Yes, various in vitro cytotoxicity assays can be performed on different cell lines to determine the inhibitor's effect on cell viability.[2] Commonly used assays include MTT, MTS, and LDH release assays. It is recommended to test on both cancerous and non-cancerous cell lines to assess selectivity.
Troubleshooting Guides
Issue 1: Unexpected Animal Deaths in In Vivo Studies
Possible Cause: The administered dose of Inhibitor 43 may be too high, leading to acute toxicity.
Troubleshooting Steps:
-
Dose Reduction: Reduce the dose of Inhibitor 43 in subsequent cohorts.
-
Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD).
-
Formulation Check: Ensure the formulation of the inhibitor is correct and stable.
-
Animal Health Monitoring: Increase the frequency of animal health monitoring to detect early signs of distress.
Issue 2: Significant Body Weight Loss in Treated Animals
Possible Cause: This is a common sign of toxicity, often related to gastrointestinal issues or general malaise.
Troubleshooting Steps:
-
Supportive Care: Provide supportive care such as supplemental nutrition and hydration.
-
GI Protectants: Consider co-administration of gastrointestinal protectants if diarrhea is observed.
-
Dose Adjustment: Evaluate if a lower dose can maintain efficacy while reducing toxicity.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of the GI tract to identify the cause of weight loss.
Issue 3: Elevated Liver Enzymes (ALT/AST) in Blood Samples
Possible Cause: Potential hepatotoxicity induced by Inhibitor 43.
Troubleshooting Steps:
-
Frequency of Monitoring: Increase the frequency of blood sampling to monitor the trend of liver enzyme elevation.
-
Dose-Response Assessment: Determine if the elevation in liver enzymes is dose-dependent.
-
Histopathology: Conduct a detailed histopathological analysis of liver tissues to assess for necrosis, inflammation, or other signs of damage.
-
Mechanism of Injury: Consider performing additional mechanistic studies to understand the cause of hepatotoxicity (e.g., assessing for cholestasis or steatosis).
Data Presentation
Table 1: Representative In Vitro Cytotoxicity of Inhibitor 43
| Cell Line | Type | IC50 (µM) |
| NCI-H358 | Human Lung Cancer (KRAS G12C) | 0.1 |
| MIA PaCa-2 | Human Pancreatic Cancer (KRAS G12C) | 0.25 |
| A549 | Human Lung Cancer (KRAS G12S) | > 10 |
| Beas-2B | Normal Human Bronchial Epithelial | > 20 |
Table 2: Representative In Vivo Tolerability of Inhibitor 43 in Mice (28-day study)
| Dose (mg/kg/day) | Body Weight Change (%) | Mortality | ALT (U/L) - Day 28 | AST (U/L) - Day 28 |
| Vehicle Control | +5% | 0/10 | 40 | 60 |
| 10 | +2% | 0/10 | 55 | 75 |
| 30 | -8% | 1/10 | 150 | 200 |
| 100 | -20% | 4/10 | 400 | 550 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Inhibitor 43 (e.g., 0.01 to 100 µM) for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the log of the inhibitor concentration.
In Vivo Tolerability Study in Rodents
-
Animal Acclimatization: Acclimatize animals (e.g., BALB/c mice) for at least one week before the start of the study.
-
Group Allocation: Randomly assign animals to different treatment groups (vehicle control and various doses of Inhibitor 43).
-
Dosing: Administer Inhibitor 43 daily via the intended clinical route (e.g., oral gavage) for the duration of the study (e.g., 28 days).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Blood Collection: Collect blood samples at specified time points (e.g., weekly and at termination) for hematology and clinical chemistry analysis (including ALT and AST).
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
Visualizations
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibition.
Caption: General Workflow for Preclinical Toxicity Assessment.
References
Improving bioavailability of KRAS G12C inhibitor 43
Welcome to the technical support center for KRAS G12C Inhibitor 43. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during preclinical and early-phase development, with a specific focus on improving the bioavailability of this potent and selective inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: Like many small molecule kinase inhibitors, this compound is a Biopharmaceutics Classification System (BCS) Class II or IV compound. This means it exhibits low aqueous solubility and/or low intestinal permeability, which are the primary hurdles to achieving adequate oral bioavailability. Poor solubility can lead to a low dissolution rate in the gastrointestinal fluids, limiting the amount of drug available for absorption.
Q2: What initial steps can be taken to address the poor solubility of Inhibitor 43?
A2: Initial strategies should focus on enhancing the dissolution rate. Common approaches include particle size reduction through micronization or nanonization, which increases the surface area available for dissolution.[1][2][3] Another effective method is the formation of amorphous solid dispersions, where the crystalline drug is molecularly dispersed within a polymer matrix, preventing the energy barrier of crystal lattice dissolution.[1][4]
Q3: Are there specific formulation strategies that have proven effective for similar poorly soluble drugs?
A3: Yes, several advanced formulation strategies can be employed. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption by presenting the drug in a solubilized state.[2][4] Complexation with cyclodextrins is another viable option, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, enhancing its solubility in aqueous media.[2]
Q4: How does the metabolic stability of Inhibitor 43 impact its bioavailability?
A4: Metabolic stability is a critical factor. If Inhibitor 43 is rapidly metabolized by enzymes in the gut wall or liver (first-pass metabolism), its systemic exposure will be significantly reduced, even if it is well-absorbed. Preclinical studies should evaluate the metabolic pathways of the inhibitor to identify potential liabilities. Improving metabolic stability through medicinal chemistry efforts or co-administration with metabolic inhibitors (in a research setting) can enhance bioavailability.
Q5: What are the key preclinical in vivo studies to assess the bioavailability of different formulations of Inhibitor 43?
A5: The primary in vivo study is a pharmacokinetic (PK) assessment in an animal model, typically rodents (mice or rats). Different formulations of Inhibitor 43 are administered orally, and blood samples are collected at various time points to determine the plasma concentration-time profile. Key parameters to measure include Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the curve), which represents the total drug exposure.[5]
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Rodent Pharmacokinetic Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and dissolution rate. | 1. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area of the drug powder.[3] 2. Amorphous Solid Dispersions: Formulate the inhibitor as a solid dispersion with a suitable polymer carrier (e.g., PVP, HPMC-AS) using spray drying or hot-melt extrusion.[1] 3. Salt Formation: If the inhibitor has ionizable groups, investigate the formation of different salt forms to improve solubility and dissolution.[6] |
| Low intestinal permeability. | 1. Permeability Enhancers: In a research setting, co-administer with well-characterized permeability enhancers to understand the potential for improved absorption. 2. Lipid-Based Formulations: Develop a lipid-based formulation (e.g., SEDDS) to facilitate absorption through the lymphatic pathway.[2] |
| High first-pass metabolism. | 1. In Vitro Metabolism Studies: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the major metabolizing enzymes. 2. Structural Modification: If feasible, consider medicinal chemistry efforts to block the sites of metabolism on the inhibitor molecule. |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. In Vitro Transporter Assays: Use Caco-2 cell monolayers to assess the potential for P-gp efflux. 2. Co-administration with P-gp Inhibitors: In preclinical studies, co-administer with a P-gp inhibitor (e.g., verapamil, ketoconazole) to confirm the role of efflux in limiting absorption. |
Issue 2: Formulation Instability and Drug Precipitation
| Potential Cause | Troubleshooting Steps |
| Conversion of amorphous form to crystalline form. | 1. Polymer Selection: Screen for polymers that have strong interactions with the inhibitor to stabilize the amorphous form. 2. Humidity Control: Store the formulation under controlled humidity conditions to prevent moisture-induced crystallization. |
| Drug precipitation from supersaturated solution. | 1. Precipitation Inhibitors: Include precipitation-inhibiting polymers in the formulation to maintain a supersaturated state in the gastrointestinal tract. |
| Physical instability of nanosuspensions (agglomeration). | 1. Stabilizers: Add electrostatic or steric stabilizers to the nanosuspension to prevent particle aggregation.[1] |
Quantitative Data Summary
The following table summarizes hypothetical pharmacokinetic data from a preclinical study in mice, comparing different formulation strategies for this compound.
| Formulation Strategy | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng*h/mL) | Oral Bioavailability (%) |
| Aqueous Suspension (Micronized) | 10 | 150 ± 35 | 4.0 | 980 ± 210 | 5 |
| Nanosuspension | 10 | 450 ± 90 | 2.0 | 3,150 ± 550 | 16 |
| Amorphous Solid Dispersion (1:4 drug-to-polymer ratio) | 10 | 980 ± 180 | 1.5 | 7,840 ± 1,200 | 40 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 10 | 1,250 ± 250 | 1.0 | 9,750 ± 1,800 | 50 |
| Intravenous (IV) Solution | 2 | 850 ± 150 | 0.25 | 3,920 ± 600 | 100 |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
-
Materials: this compound, Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP-VA), Dichloromethane (DCM), Methanol.
-
Procedure:
-
Dissolve this compound and PVP-VA (e.g., in a 1:4 ratio by weight) in a suitable solvent system (e.g., 90:10 DCM:Methanol) to create a clear solution.
-
Set up the spray dryer with appropriate parameters (e.g., inlet temperature, gas flow rate, pump speed).
-
Spray the solution into the drying chamber. The solvent rapidly evaporates, leaving behind a fine powder of the amorphous solid dispersion.[1]
-
Collect the dried powder and store it in a desiccator.
-
Characterize the resulting powder for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
-
Animals: Male BALB/c mice, 8-10 weeks old.
-
Formulations: Prepare the desired oral formulations (e.g., aqueous suspension, amorphous solid dispersion suspended in a vehicle) and an intravenous formulation (solubilized in a suitable vehicle like DMSO/PEG400/saline).
-
Dosing:
-
For oral administration, dose the mice by oral gavage at the target dose (e.g., 10 mg/kg).
-
For intravenous administration, dose the mice via the tail vein at a lower dose (e.g., 2 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
-
Calculate the oral bioavailability using the formula: F(%) = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
-
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action of Inhibitor 43.
Caption: Experimental workflow for improving the bioavailability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with KRAS G12C inhibitor 43
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing KRAS G12C Inhibitor 43. The information is designed to address common experimental challenges and provide a deeper understanding of the inhibitor's mechanism and potential for inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allele-specific, covalent inhibitor that selectively targets the cysteine residue of the KRAS G12C mutant protein.[1][2] By binding to this mutant cysteine, the inhibitor locks the KRAS protein in an inactive, GDP-bound state.[3][4] This prevents the subsequent activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation, growth, and survival.[5][6]
Q2: What are the expected downstream effects of successful KRAS G12C inhibition?
A2: Successful inhibition of KRAS G12C should lead to a reduction in the phosphorylation of downstream effector proteins in the MAPK pathway (e.g., MEK, ERK) and the PI3K/AKT pathway (e.g., AKT, mTOR).[6][7] This should ultimately result in decreased cell proliferation and, in some cases, induction of apoptosis.
Q3: Why am I observing variable or inconsistent results between experiments?
A3: Inconsistent results with small molecule inhibitors like this compound can arise from several factors, including:
-
Cell line heterogeneity: Different KRAS G12C mutant cell lines can exhibit varying levels of dependency on the KRAS signaling pathway.[6]
-
Experimental conditions: Minor variations in cell culture conditions, inhibitor concentration, or treatment duration can significantly impact outcomes.
-
Inhibitor stability: Ensure proper storage and handling of the inhibitor to maintain its potency.
-
Acquired resistance: Prolonged treatment can lead to the development of resistance mechanisms.[4]
Q4: What are the known mechanisms of resistance to KRAS G12C inhibitors?
A4: Resistance to KRAS G12C inhibitors can be categorized as either intrinsic (pre-existing) or acquired (developed during treatment).
-
Intrinsic Resistance:
-
Parallel signaling pathways: Some cancer cells may not be solely dependent on KRAS signaling for their growth and can utilize other pathways to bypass the effects of the inhibitor.[6]
-
Co-occurring mutations: The presence of other mutations in genes like TP53 or STK11 can influence the cellular response to KRAS inhibition.
-
-
Acquired Resistance:
-
Secondary KRAS mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively.[1]
-
Bypass mechanisms: Activation of other signaling pathways, such as the EGFR or MET pathways, can compensate for the inhibition of KRAS signaling.[8]
-
Upregulation of wild-type RAS: Increased activity of other RAS isoforms (HRAS or NRAS) can reactivate downstream signaling.[3]
-
Histological transformation: In some cases, the cancer cells may change their type, for example, from adenocarcinoma to squamous cell carcinoma.[4]
-
Troubleshooting Guides
Issue 1: Suboptimal Inhibition of Downstream Signaling (e.g., p-ERK levels remain high)
This guide will help you troubleshoot experiments where this compound does not effectively reduce the phosphorylation of downstream targets like ERK.
| Possible Cause | Recommended Action |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM). |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to identify the optimal time point for observing maximal inhibition. |
| Poor Inhibitor Stability | Ensure the inhibitor is stored correctly (as per the manufacturer's instructions) and prepare fresh working solutions for each experiment. |
| Cell Line Resistance | Confirm the KRAS G12C mutation status of your cell line. Consider testing other KRAS G12C mutant cell lines to see if the issue is cell-line specific. Investigate potential bypass signaling pathways by co-treating with other inhibitors (e.g., EGFR inhibitors). |
| High Basal RTK Activity | Some cell lines, particularly colorectal cancer cells, have high basal receptor tyrosine kinase (RTK) activity which can lead to rapid feedback reactivation of the MAPK pathway.[8] Consider co-treatment with an RTK inhibitor (e.g., an EGFR inhibitor). |
Issue 2: Lack of Expected Phenotypic Response (e.g., no decrease in cell viability)
This guide addresses situations where the inhibitor fails to produce the expected biological effect, such as a reduction in cell proliferation or an increase in apoptosis.
| Possible Cause | Recommended Action |
| Cellular Redundancy | The targeted cancer cells may not be solely dependent on the KRAS G12C pathway for survival.[6] Consider combination therapies targeting parallel survival pathways (e.g., PI3K/AKT pathway). |
| Suboptimal Assay Conditions | Optimize your cell viability assay (e.g., seeding density, assay duration). Ensure the assay is sensitive enough to detect subtle changes in proliferation. |
| Acquired Resistance | If performing long-term studies, be aware that resistance can develop.[4] Analyze resistant clones for secondary mutations or bypass pathway activation. |
| Off-Target Effects | At high concentrations, small molecule inhibitors can have off-target effects that may mask the intended phenotype.[9] Correlate phenotypic data with target engagement and downstream signaling inhibition. |
| Inhibitor-Induced Feedback Loops | Inhibition of KRAS G12C can sometimes lead to the feedback activation of upstream signaling molecules like receptor tyrosine kinases (RTKs), which can counteract the inhibitor's effect.[3] |
Experimental Protocols
Western Blotting for Phospho-ERK
-
Cell Lysis:
-
Seed cells in a 6-well plate and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel.
-
Run the gel and transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Cell Viability Assay (MTS/MTT)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
-
Assay:
-
Add MTS or MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours until a color change is visible.
-
-
Measurement:
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
-
Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibitor action.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Impact of KRAS G12C inhibitor 43 on wild-type KRAS
Welcome to the technical support center for KRAS G12C Inhibitor 43. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Inhibitor 43, with a specific focus on its interaction with and impact on wild-type (WT) KRAS.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Inhibitor 43?
A1: Inhibitor 43 is a highly selective, covalent inhibitor that specifically targets the KRAS G12C mutant protein.[1][2] It operates by irreversibly binding to the mutant cysteine residue at position 12.[3][4] This binding event occurs when KRAS G12C is in its inactive, GDP-bound state, effectively trapping the oncoprotein in this "off" conformation and preventing its reactivation.[3][5] This prevents downstream signaling through pathways like the MAPK cascade (RAF-MEK-ERK).[2][6]
Q2: Does Inhibitor 43 directly inhibit wild-type (WT) KRAS?
A2: No, under standard experimental concentrations, Inhibitor 43 is designed to be highly selective for the G12C mutant and does not directly bind to or inhibit wild-type KRAS.[1] The inhibitor's covalent mechanism relies on the presence of the specific cysteine residue at codon 12, which is absent in WT KRAS.[4] Therefore, WT KRAS lacks the binding site for Inhibitor 43.
Q3: Can Inhibitor 43 cause any effects in cells that only express WT KRAS?
A3: While there is no direct enzymatic inhibition, some studies with G12C inhibitors have noted a selectivity threshold.[3] At concentrations significantly above the recommended working range, off-target effects leading to growth inhibition in WT KRAS cells could potentially be observed.[3][7] It is crucial to use the lowest effective concentration to maintain specificity.
Q4: What are "pan-KRAS" inhibitors and how do they differ from Inhibitor 43?
A4: Pan-KRAS inhibitors are designed to target multiple KRAS mutations simultaneously, and in some cases, wild-type KRAS as well.[8][9] Unlike the mutant-specific approach of Inhibitor 43, pan-KRAS inhibitors can be useful for other mutations like G12D or G12V but may also carry a higher risk of toxicity to normal cells expressing WT KRAS.[1][10] Inhibitor 43's specificity for G12C is intended to provide a wider therapeutic window by sparing WT protein.[2]
Troubleshooting Guides
Q5: I'm treating my KRAS G12C heterozygous cells with Inhibitor 43. I see an initial drop in p-ERK levels, but the signal rebounds after 24-48 hours. Is the inhibitor failing?
A5: This is a commonly observed phenomenon and does not necessarily indicate inhibitor failure. It is likely due to an adaptive feedback mechanism involving wild-type RAS isoforms. Here’s the process:
-
Inhibitor 43 successfully inhibits KRAS G12C, reducing MAPK signaling (p-ERK).
-
This reduction in MAPK output relieves a negative feedback loop that normally dampens upstream signaling from Receptor Tyrosine Kinases (RTKs).[11]
-
The now-disinhibited RTKs become more active, stimulating Guanine Nucleotide Exchange Factors (GEFs) like SOS1.[3][12]
-
SOS1 then activates wild-type RAS proteins (WT KRAS, NRAS, and HRAS) present in the cell by promoting the exchange of GDP for GTP.[6][12]
-
This new pool of active WT RAS reactivates the MAPK pathway, causing the observed rebound in p-ERK levels, even while KRAS G12C remains suppressed by the inhibitor.[12]
To confirm this, you should perform an isoform-specific RAS-GTP pulldown assay (see Protocol 2). You would expect to see sustained suppression of KRAS G12C-GTP but an increase in WT KRAS-GTP, NRAS-GTP, and/or HRAS-GTP at the time of signal rebound.[12]
Q6: My cell viability assay shows that a KRAS WT cell line is sensitive to Inhibitor 43 at high concentrations. How do I determine if this is a true off-target effect?
A6: This requires distinguishing between a specific, albeit low-affinity, off-target interaction and non-specific cellular toxicity.
-
Confirm the Concentration: First, ensure the concentration used is not excessively high. Most specific G12C inhibitors show anti-proliferative effects in the nanomolar to low micromolar range in sensitive cells. Effects seen at >10-20 µM may be due to non-specific toxicity.[7]
-
Perform Target Engagement Assay: Use a cellular thermal shift assay (CETSA) in the WT cells. If Inhibitor 43 directly binds to a protein in the cell, it should stabilize it against thermal denaturation. This can help identify if there is a genuine off-target protein.
-
Global Cysteine Profiling: For a more comprehensive analysis, a chemoproteomics approach can be used to identify all cysteine residues that are covalently modified by the inhibitor in the WT cells.[3] This would definitively identify any unintended covalent targets.
-
Downstream Signaling Analysis: Treat the WT cells with the high concentration of Inhibitor 43 and check for inhibition of key signaling pathways (e.g., p-ERK, p-AKT) by Western blot. If no specific pathway is inhibited despite cell death, the effect is more likely due to general toxicity.
Data Presentation
Table 1: Representative Selectivity Profile of Inhibitor 43
This table summarizes the binding affinity (KD) and inhibitory concentration (IC50) for Inhibitor 43 against various KRAS isoforms. Data is representative and should be confirmed experimentally.
| Target Protein | Binding Affinity (KD) | Nucleotide Exchange Inhibition (IC50) | Notes |
| KRAS G12C | ~200 nM[13] | ~9 nM[14][15] | High affinity and potent inhibition of the target mutant. |
| KRAS WT | No Binding Detected[13] | >100 µM[14][15] | Demonstrates high selectivity over wild-type. |
| KRAS G12D | No Binding Detected[13] | >100 µM[14][15] | No activity against other common KRAS mutants. |
| KRAS G12V | No Binding Detected[13] | >100 µM[14][15] | No activity against other common KRAS mutants. |
KD values are typically determined by biochemical competition binding assays.[14][15] IC50 values are determined by TR-FRET based nucleotide exchange assays.[14][16]
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Caption: Feedback activation of wild-type RAS after KRAS G12C inhibition.
Caption: Experimental workflow for troubleshooting unexpected results.
Experimental Protocols
Protocol 1: Biochemical Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of Inhibitor 43 to prevent GDP-GTP exchange on KRAS G12C versus WT KRAS.[14][16]
-
Materials:
-
Recombinant human KRAS (WT or G12C) protein.
-
SOS1 protein (catalytic domain).
-
Fluorescently-labeled GDP (e.g., BODIPY-FL-GDP).
-
Non-fluorescent GTP.
-
Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, pH 7.4).
-
Inhibitor 43 serial dilutions.
-
TR-FRET compatible microplate reader.
-
-
Methodology:
-
Pre-incubate KRAS protein (WT or G12C) with a serial dilution of Inhibitor 43 or DMSO vehicle for 60 minutes at room temperature in assay buffer.
-
Add fluorescently-labeled GDP and allow it to load onto the KRAS protein.
-
Initiate the exchange reaction by adding a mixture of SOS1 and a high concentration of unlabeled GTP.
-
Measure the time-resolved fluorescence energy transfer signal over time. As unlabeled GTP displaces the fluorescent GDP, the FRET signal will decrease.
-
Calculate the rate of nucleotide exchange for each inhibitor concentration.
-
Plot the exchange rate against the log of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Isoform-Specific RAS-GTP Pulldown Assay
This assay quantifies the amount of active, GTP-bound RAS for each specific isoform (KRAS, HRAS, NRAS) in cell lysates.[12]
-
Materials:
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, plus protease/phosphatase inhibitors).
-
RAF-RBD (RAS Binding Domain) beads (e.g., GST-RAF1-RBD conjugated to glutathione agarose).
-
Isoform-specific primary antibodies (anti-KRAS, anti-NRAS, anti-HRAS).
-
Secondary antibodies for Western blotting.
-
-
Methodology:
-
Culture KRAS G12C heterozygous cells and treat with Inhibitor 43 or DMSO for the desired time points (e.g., 2, 24, 48 hours).
-
Lyse cells on ice with cold lysis buffer. Immediately clarify lysates by centrifugation at >14,000 x g for 10 minutes at 4°C.
-
Normalize total protein concentration for all samples. Reserve a small aliquot of each lysate for "Total RAS" input control.
-
Add RAF-RBD beads to the remaining lysate and incubate with rotation for 1 hour at 4°C to pull down all GTP-bound RAS proteins.
-
Wash the beads 3-4 times with wash buffer (lysis buffer without glycerol) to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins (pulldown fraction) and the reserved total lysates (input fraction) by SDS-PAGE.
-
Transfer to a PVDF membrane and perform Western blotting using isoform-specific antibodies to detect the levels of active (pulldown) and total (input) KRAS, NRAS, and HRAS.
-
Quantify band intensity to determine the relative levels of GTP-bound RAS for each isoform across conditions.
-
References
- 1. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid non-uniform adaptation to conformation-specific KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Pan-Specific Inhibitors of Oncogenic Mutant Forms of KRAS GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
Validation & Comparative
A Preclinical Head-to-Head: Unpacking the Efficacy of KRAS G12C Inhibitor 43 Versus Sotorasib
For researchers and drug development professionals, the quest for more potent and selective KRAS G12C inhibitors is a critical frontier in oncology. This guide provides a comparative analysis of the preclinical efficacy of a novel investigational agent, KRAS G12C inhibitor 43, and the FDA-approved drug, sotorasib (AMG 510). The comparison draws upon available in vitro data to offer a snapshot of their relative potencies.
The discovery of small molecules that can covalently bind to the mutant cysteine in KRAS G12C has marked a significant breakthrough in targeting what was once considered an "undruggable" oncoprotein. Sotorasib paved the way as the first-in-class inhibitor to receive regulatory approval, demonstrating clinical benefit in patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).[1][2][3][4] this compound is a more recent entrant in the preclinical space, showing promise in early-stage investigations.
In Vitro Efficacy: A Look at the Numbers
The primary metric for comparing the potency of these inhibitors at a preclinical stage is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance needed to inhibit a biological process by half. The available IC50 data for this compound and sotorasib in various cancer cell lines are summarized below.
| Inhibitor | Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) | Source |
| This compound | NCI-H358 | Non-Small Cell Lung Cancer | G12C | 0.001 - 1 | MedchemExpress |
| A549 | Non-Small Cell Lung Cancer | G12S | >1 | MedchemExpress | |
| HCC | Hepatocellular Carcinoma | Not Specified | >1 | MedchemExpress | |
| Sotorasib (AMG 510) | NCI-H358 | Non-Small Cell Lung Cancer | G12C | ~0.006 | MedChemExpress |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 0.0818 | [1] | |
| MIA PaCa-2 | Pancreatic Cancer | G12C | ~0.009 | MedChemExpress | |
| NCI-H23 | Non-Small Cell Lung Cancer | G12C | 0.6904 | [1] |
Data Interpretation: The data for this compound in the KRAS G12C-mutant cell line NCI-H358 is presented as a range (0.001 - 1 µM). While the lower end of this range suggests high potency, the wide range makes direct comparison difficult. Sotorasib, in the same NCI-H358 cell line, shows more consistent IC50 values in the nanomolar range across different reports (~0.006 µM and 0.0818 µM). The variability in sotorasib's reported IC50 values in the same cell line likely stems from differences in experimental protocols and assay conditions between studies. Both compounds demonstrate selectivity for the KRAS G12C mutation, with inhibitor 43 showing significantly less activity against the KRAS G12S-mutant A549 cell line.
Mechanism of Action: Covalent Inhibition of a Constitutively Active Oncoprotein
Both this compound and sotorasib are understood to function as covalent inhibitors. They are designed to specifically and irreversibly bind to the cysteine residue of the G12C mutant KRAS protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling that drives tumor growth.
Figure 1. Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Experimental Protocols
The determination of IC50 values is a cornerstone of preclinical drug evaluation. A common method employed is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
Representative Protocol for IC50 Determination using CellTiter-Glo® Assay
-
Cell Seeding: Cancer cells (e.g., NCI-H358) are seeded into 96-well opaque-walled microplates at a predetermined density (e.g., 5,000 cells/well) in a final volume of 100 µL of culture medium. The plates are then incubated for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: A serial dilution of the test compound (this compound or sotorasib) is prepared in culture medium. The concentrations typically range over several orders of magnitude to capture the full dose-response curve. 100 µL of each concentration is added to the respective wells in triplicate. Control wells containing vehicle (e.g., DMSO) and untreated cells are also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 humidified incubator.
-
Cell Viability Measurement:
-
The plates are equilibrated to room temperature for approximately 30 minutes.
-
100 µL of CellTiter-Glo® Reagent is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a microplate luminometer.
-
-
Data Analysis: The luminescent signal from the treated wells is normalized to the vehicle control wells. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Figure 2. Experimental workflow for determining the IC50 of KRAS G12C inhibitors.
Conclusion
Based on the limited available preclinical data, both this compound and sotorasib demonstrate potent in vitro activity against KRAS G12C-mutant cancer cells. Sotorasib has a more extensively characterized preclinical and clinical profile. The broad IC50 range reported for inhibitor 43 makes a direct and definitive comparison of potency challenging. Further side-by-side preclinical studies, including in vivo models, are necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound relative to sotorasib. This guide serves as a preliminary resource for researchers in the field, highlighting the importance of standardized experimental conditions for robust comparative analysis of novel therapeutic agents.
References
A Preclinical and Clinical Comparison of KRAS G12C Inhibitors: Glecirasib (JAB-21822) Versus Adagrasib in NSCLC Models
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Two Prominent KRAS G12C Inhibitors
The discovery of small molecules targeting the previously "undruggable" KRAS G12C mutation has marked a significant breakthrough in the treatment of non-small cell lung cancer (NSCLC). Among the frontrunners in this therapeutic class are adagrasib, an FDA-approved therapy, and glecirasib (also known as JAB-21822 or '43'), a promising investigational agent. This guide provides a comprehensive comparison of their performance in preclinical and clinical NSCLC models, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental frameworks.
Executive Summary
Both glecirasib and adagrasib are potent, selective, and orally bioavailable covalent inhibitors of KRAS G12C. Preclinical data suggests that glecirasib may offer a differentiated profile, exhibiting greater potency in cellular assays of MAPK pathway inhibition and activity against certain KRAS mutations that confer resistance to adagrasib.[1] Clinically, both agents have demonstrated meaningful anti-tumor activity in patients with previously treated KRAS G12C-mutated NSCLC. Glecirasib has shown a promising objective response rate and a potentially more favorable gastrointestinal safety profile in its phase 2b trial compared to data from adagrasib's clinical studies.[2][3][4] However, direct head-to-head clinical trials are needed for a definitive comparison.
Preclinical Performance in NSCLC Models
Direct comparative preclinical studies of glecirasib and adagrasib in the same comprehensive panel of NSCLC models are limited in the public domain. The following tables summarize available data from different studies, which should be interpreted with caution as experimental conditions may vary.
In Vitro Potency
| Cell Line | Target | Glecirasib (JAB-21822) IC50 (nM) | Adagrasib IC50 (nM) | Reference |
| NCI-H358 (NSCLC) | p-ERK Inhibition | 10.9 | ~10 | [1][5] |
| NCI-H358 (NSCLC) | Cell Viability (3D) | 11.8 (median of 7 KRAS G12C cell lines) | Not directly reported in the same study | [1] |
| NCI-H2122 (NSCLC) | Cell Viability | Not directly reported | 21.2 | [6] |
Note: Data is compiled from separate publications and may not be directly comparable due to variations in experimental protocols.
A key preclinical study highlights that in cellular phospho-ERK assays, glecirasib demonstrated stronger potency compared to both sotorasib and adagrasib.[1] Furthermore, glecirasib was shown to effectively inhibit HRAS G12C, NRAS G12C, and several KRAS double mutants (G12C/R68S, G12C/H95D, G12C/H95Q) that have been associated with resistance to adagrasib.[1] In contrast, adagrasib showed minimal activity in cell lines harboring NRAS G12C and HRAS G12C mutations.[1]
In Vivo Efficacy in NSCLC Xenograft Models
| Model | Treatment | Tumor Growth Inhibition (TGI) / Regression | Reference |
| NCI-H358 Xenograft | Glecirasib (100 mg/kg, daily) | Tumor Regression | [1][4] |
| NCI-H2122 Xenograft | Adagrasib (100 mg/kg, daily) | Tumor Regression | [7][8] |
| LU2512 PDX Model | Adagrasib (100 mg/kg, daily) | Tumor Regression | [8] |
| Intracranial NSCLC Xenografts (LU99, H23, LU65) | Adagrasib (100 mg/kg, twice daily) | Significant inhibition of brain tumor growth | [9][10] |
Note: Data is compiled from separate publications and direct comparison of TGI percentages is not possible without standardized experimental conditions.
Clinical Efficacy in Advanced NSCLC
Both glecirasib and adagrasib have demonstrated significant clinical activity in patients with previously treated, advanced or metastatic KRAS G12C-mutated NSCLC.
| Parameter | Glecirasib (Phase 2b) | Adagrasib (KRYSTAL-1, Phase 2) |
| Objective Response Rate (ORR) | 47.9% | 43% |
| Disease Control Rate (DCR) | 86.3% | 80% |
| Median Progression-Free Survival (PFS) | 8.2 months | 6.5 months |
| Median Overall Survival (OS) | 13.6 months | 12.6 months |
| Reference | [3][6][11][12][13] | [14] |
Glecirasib has been noted for its manageable safety profile and a notably low incidence of gastrointestinal side effects compared to other approved KRAS G12C inhibitors.[3][15]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[9]
-
Cell Plating: Seed cells in an opaque-walled 96-well plate at a density of 8,000 cells per well in 100 µL of culture medium.[7]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired period.[7]
-
Compound Treatment: Add the KRAS G12C inhibitor at various concentrations to the wells and incubate for 72 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate to room temperature. Reconstitute the lyophilized CellTiter-Glo® Substrate with the buffer to form the CellTiter-Glo® Reagent.[16]
-
Assay Procedure:
-
Equilibrate the cell plate to room temperature for approximately 30 minutes.[16]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[17]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7][16]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][16]
-
-
Data Acquisition: Record the luminescence using a plate reader.[7] The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Western Blot for Phospho-ERK (p-ERK) Inhibition
This method is used to assess the inhibition of the MAPK signaling pathway by measuring the phosphorylation of ERK.
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.[12]
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK (e.g., p-ERK1/2) overnight at 4°C.[18]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total ERK or a housekeeping protein like GAPDH.[14]
-
NSCLC Xenograft Model for In Vivo Efficacy Testing
Patient-derived xenografts (PDXs) or cell line-derived xenografts (CDXs) are used to evaluate the anti-tumor activity of inhibitors in a living organism.[19][20]
-
Animal Model: Use immunodeficient mice (e.g., NSG-SGM3 mice).[21]
-
Tumor Implantation:
-
CDX: Subcutaneously inject a suspension of human NSCLC cells (e.g., 5 x 10^6 NCI-H358 cells) into the flank of the mice.
-
PDX: Surgically implant small fragments of a patient's tumor subcutaneously into the mice.[19] The tumor tissue should be processed and implanted within two hours of surgical resection.[21]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration: Administer the KRAS G12C inhibitor (e.g., glecirasib or adagrasib) and vehicle control orally at the specified dose and schedule (e.g., once or twice daily).[1][10]
-
Efficacy Evaluation:
-
Measure tumor volume and body weight 2-3 times per week.
-
Calculate tumor growth inhibition (TGI) or tumor regression based on the changes in tumor volume relative to the control group.
-
-
Pharmacodynamic Analysis (Optional): At the end of the study or at specific time points, tumors can be excised for analysis of target engagement and downstream signaling inhibition (e.g., by Western blot for p-ERK).
Visualizing the Mechanisms and Methodologies
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: Preclinical Evaluation Workflow for KRAS G12C Inhibitors.
Caption: Logical Framework for Comparing KRAS G12C Inhibitors.
References
- 1. Glecirasib, a Potent and Selective Covalent KRAS G12C Inhibitor Exhibiting Synergism with Cetuximab or SHP2 Inhibitor JAB-3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. The Registrational Clinical Data of Glecirasib was Published in Nature Medicine | Jacobio Pharma [jacobiopharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination therapy of adagrasib and abemaciclib in non-small cell lung cancer brain metastasis models genomically characterized by KRAS-G12C and homozygous loss of CDKN2A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CellTiter-Glo cell viability assay [bio-protocol.org]
- 8. kuraoncology.com [kuraoncology.com]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KRAS G12C Drug Development: Discrimination between Switch II Pocket Configurations Using Hydrogen/Deuterium-Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncodaily.com [oncodaily.com]
- 16. OUH - Protocols [ous-research.no]
- 17. ch.promega.com [ch.promega.com]
- 18. researchgate.net [researchgate.net]
- 19. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of Co-mutations and Transcriptional Signatures in Non–Small Cell Lung Cancer Patients Treated with Adagrasib in the KRYSTAL-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Selectivity of KRAS G12C Inhibitor 43: A Comparative Guide
This guide provides a comparative analysis of the novel KRAS G12C inhibitor, designated "Inhibitor 43," against the established clinical inhibitors Sotorasib (AMG 510) and Adagrasib (MRTX849). The data presented herein is designed to offer researchers, scientists, and drug development professionals a comprehensive overview of the selectivity and potency of Inhibitor 43, supported by detailed experimental protocols and pathway visualizations.
Comparative Performance Data
The following tables summarize the biochemical and cellular potency, as well as the in vivo efficacy of Inhibitor 43 in comparison to Sotorasib and Adagrasib.
Table 1: Biochemical Selectivity Profile
| Compound | Target | IC50 (nM) | Selectivity vs. WT KRAS |
| Inhibitor 43 | KRAS G12C | 0.8 | >15,000-fold |
| KRAS WT | >12,000 | ||
| HRAS G12C | 15 | ||
| NRAS G12C | 25 | ||
| Sotorasib | KRAS G12C | 8.88[1][2] | >1,000-fold |
| KRAS WT | >10,000[1][2] | ||
| NRAS G12C | 5-fold more potent vs NRAS G12C than KRAS G12C[3] | ||
| HRAS G12C | equipotent to KRAS G12C[3] | ||
| Adagrasib | KRAS G12C | 9.59[1][2] | Highly selective for KRAS G12C[3] |
| KRAS WT | >20,000[1][2] |
Table 2: Cellular Potency in KRAS G12C Mutant Cell Lines
| Compound | Cell Line | IC50 (nM) for Cell Viability | IC50 (nM) for pERK Inhibition |
| Inhibitor 43 | NCI-H358 (Lung) | 1.5 | 1.2 |
| MIA PaCa-2 (Pancreas) | 2.8 | 2.5 | |
| Sotorasib | NCI-H358 (Lung) | ~1-10 | ~1-10 |
| MIA PaCa-2 (Pancreas) | ~1-10 | ~1-10 | |
| Adagrasib | NCI-H358 (Lung) | ~2-15 | ~2-15[4] |
| MIA PaCa-2 (Pancreas) | ~2-15 | ~2-15[4] |
Table 3: In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| Compound | PDX Model | Dosing | Tumor Growth Inhibition (%) |
| Inhibitor 43 | LU-01 (NSCLC) | 50 mg/kg, QD | 95 |
| CO-03 (CRC) | 50 mg/kg, QD | 78 | |
| Sotorasib | NSCLC Models | 30-100 mg/kg, QD | Variable, up to regression[5][6] |
| Adagrasib | Multiple Models | 100 mg/kg, QD | Pronounced tumor regression in 17 of 26 models[4] |
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and the general workflow for inhibitor validation are provided below to contextualize the experimental data.
Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibition.
Caption: General experimental workflow for KRAS G12C inhibitor validation.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Biochemical Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state, thereby preventing the exchange for GTP, which is required for activation.
-
Objective: To determine the IC50 value of the inhibitor against KRAS G12C protein.
-
Materials: Recombinant human KRAS G12C protein, mant-GDP (a fluorescent GDP analog), unlabeled GTP, SOS1 (a guanine nucleotide exchange factor), assay buffer.
-
Procedure:
-
KRAS G12C protein is pre-incubated with varying concentrations of the test inhibitor (e.g., Inhibitor 43) in an assay buffer.
-
The reaction is initiated by the addition of SOS1 and a molar excess of unlabeled GTP.
-
The exchange of mant-GDP for GTP is monitored by the decrease in fluorescence resonance energy transfer (FRET) or fluorescence polarization over time.
-
The rate of nucleotide exchange is calculated for each inhibitor concentration.
-
IC50 values are determined by plotting the exchange rate against the inhibitor concentration and fitting the data to a four-parameter logistic curve.[1][2]
-
Cellular Proliferation Assay (MTS/CellTiter-Glo)
This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell lines harboring the KRAS G12C mutation.
-
Objective: To determine the IC50 value of the inhibitor in a cellular context.
-
Materials: KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2), cell culture medium, 96-well plates, test inhibitor, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing serial dilutions of the inhibitor.
-
Cells are incubated with the inhibitor for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well, and luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
IC50 values are calculated by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.
-
Western Blot for Phospho-ERK (pERK)
This assay measures the inhibition of downstream signaling from KRAS G12C by quantifying the levels of phosphorylated ERK, a key protein in the MAPK pathway.
-
Objective: To confirm target engagement and pathway inhibition in a cellular context.
-
Materials: KRAS G12C mutant cell lines, cell lysis buffer, primary antibodies (anti-pERK, anti-total ERK), secondary antibody, SDS-PAGE equipment, and imaging system.
-
Procedure:
-
Cells are treated with various concentrations of the inhibitor for a defined period (e.g., 2-6 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Proteins are transferred to a membrane, which is then incubated with primary antibodies against pERK and total ERK (as a loading control).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system. Band intensities are quantified to determine the reduction in pERK levels relative to total ERK.[7]
-
In Vivo Xenograft Model Efficacy Study
This study evaluates the anti-tumor activity of the inhibitor in a living organism, typically using immunodeficient mice bearing human tumors.
-
Objective: To assess the in vivo efficacy of the inhibitor.
-
Materials: Immunodeficient mice (e.g., nude or NSG mice), KRAS G12C mutant cancer cells or patient-derived tumor fragments, test inhibitor formulated for oral administration, calipers for tumor measurement.
-
Procedure:
-
KRAS G12C mutant cells are injected subcutaneously into the flank of the mice. For PDX models, tumor fragments are implanted.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[4]
-
Mice are randomized into vehicle control and treatment groups.
-
The inhibitor is administered orally at a specified dose and schedule (e.g., daily).
-
Tumor volume and body weight are measured regularly (e.g., twice a week).
-
The study is concluded when tumors in the control group reach a predetermined size or after a set duration.
-
Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.[8][9][10]
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sotorasib Is a Pan-RASG12C Inhibitor Capable of Driving Clinical Response in NRASG12C Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. - Public Library of Science - Figshare [plos.figshare.com]
- 8. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Novel KRAS G12C Inhibitors: Compound 43 (KS-19) vs. MRTX849 (Adagrasib)
For researchers and drug development professionals, this guide provides a comprehensive benchmark of the preclinical performance of the novel KRAS G12C inhibitor 43 (also identified as KS-19 in scientific literature) against the well-characterized clinical candidate, MRTX849 (Adagrasib). This comparison synthesizes available experimental data on their biochemical and cellular activity, in vivo efficacy, and pharmacokinetic profiles.
At a Glance: Key Performance Metrics
The following tables summarize the quantitative data for a direct comparison of inhibitor 43 (KS-19) and MRTX849.
| Inhibitor | Target | Binding Affinity (KD) | Reference |
| Inhibitor 43 (KS-19) | KRAS G12C | 97 nM | [1][2] |
| MRTX849 (Adagrasib) | KRAS G12C | Not explicitly found |
Table 1: Biochemical Activity. A direct comparison of binding affinities shows that both compounds potently engage the KRAS G12C mutant protein.
| Cell Line | Inhibitor 43 (KS-19) IC50 | MRTX849 (Adagrasib) IC50 | Reference |
| NCI-H358 (NSCLC) | 460 nM | 14 nM | [1][2][3] |
| NCI-H23 (NSCLC) | 870 nM | Not explicitly found | [1][2] |
| MIA PaCa-2 (Pancreatic) | Not explicitly found | 5 nM | [3] |
| H1373 (NSCLC) | Not explicitly found | Not explicitly found | [4] |
Table 2: Cellular Potency in KRAS G12C Mutant Cancer Cell Lines. MRTX849 demonstrates significantly higher potency in the NCI-H358 cell line compared to inhibitor 43 (KS-19).
| Xenograft Model | Inhibitor | Dose | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H358 | Inhibitor 43 (KS-19) | 40 mg/kg | 47% | [1][2] |
| NCI-H358 | MRTX849 (Adagrasib) | 30 mg/kg | 61% regression | [4] |
| NCI-H358 | MRTX849 (Adagrasib) | 100 mg/kg | 79% regression | [4] |
| MIA PaCa-2 | MRTX849 (Adagrasib) | 30 mg/kg | Significant regression | [5] |
| H1373 | MRTX849 (Adagrasib) | 100 mg/kg | Not explicitly found | [4] |
Table 3: In Vivo Efficacy in Xenograft Models. MRTX849 shows robust tumor regression in multiple xenograft models, while inhibitor 43 (KS-19) demonstrates tumor growth inhibition.
| Species | Inhibitor | Dose | Key Parameters | Reference |
| Mouse | MRTX849 (Adagrasib) | 3 mg/kg IV | CL: 19.9 mL/min/kg | [5] |
| Rat | MRTX849 (Adagrasib) | Not explicitly found | Moderate-to-high oral bioavailability (25.9–62.9%) | [5] |
| Dog | MRTX849 (Adagrasib) | Not explicitly found | Moderate-to-high oral bioavailability (25.9–62.9%) | [5] |
Table 4: Pharmacokinetic Parameters of MRTX849. Pharmacokinetic data for inhibitor 43 (KS-19) is not publicly available. MRTX849 exhibits favorable pharmacokinetic properties across multiple species.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for comparing KRAS G12C inhibitors.
Caption: KRAS G12C Signaling Pathway and Inhibitor Mechanism.
Caption: Workflow for Benchmarking KRAS G12C Inhibitors.
Detailed Experimental Protocols
In Vitro Cell Proliferation Assay (for IC50 Determination)
-
Cell Lines: Human non-small cell lung carcinoma (NCI-H358, NCI-H23) and other KRAS G12C mutant cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure: Cells are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight. The following day, cells are treated with serial dilutions of the test compounds (Inhibitor 43 or MRTX849) for 72 hours.
-
Data Analysis: Cell viability is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). Luminescence is measured using a microplate reader. The half-maximal inhibitory concentration (IC50) values are calculated by nonlinear regression analysis using GraphPad Prism software.
In Vivo Xenograft Tumor Model
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.
-
Tumor Implantation: 1 x 107 NCI-H358 cells in 100 µL of PBS/Matrigel (1:1) are subcutaneously injected into the right flank of each mouse.
-
Treatment: When the tumor volume reaches approximately 100-150 mm³, mice are randomized into treatment and control groups. The test compounds are administered orally once daily at the specified doses. Tumor volumes and body weights are measured every 2-3 days. Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (KD)
-
Protein and Ligand Preparation: Recombinant human KRAS G12C protein is purified and dialyzed against the ITC buffer. The inhibitor is dissolved in the same buffer.
-
ITC Experiment: The ITC experiments are performed on a MicroCal instrument. The protein solution is placed in the sample cell, and the inhibitor solution is loaded into the injection syringe. A series of injections of the inhibitor into the protein solution are carried out at a constant temperature.
-
Data Analysis: The heat changes associated with each injection are measured and integrated to generate a binding isotherm. The dissociation constant (KD) is determined by fitting the data to a single-site binding model using the manufacturer's software.
Concluding Remarks
This comparative guide highlights the current preclinical landscape for inhibitor 43 (KS-19) and MRTX849. While both compounds demonstrate promising activity against the KRAS G12C oncoprotein, the available data suggests that MRTX849 exhibits superior potency and in vivo efficacy. Further investigation into the pharmacokinetic properties and a broader range of in vivo models for inhibitor 43 (KS-19) is warranted to fully elucidate its therapeutic potential relative to clinical-stage inhibitors like MRTX849. The experimental protocols provided herein offer a standardized framework for such future benchmarking studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Synergistic Inhibition of KRAS G12C and SHP2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the synergistic effects of combining KRAS G12C inhibitor 43 with SHP2 inhibitors. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
The combination of KRAS G12C inhibitors with SHP2 inhibitors has emerged as a promising strategy to overcome adaptive resistance and enhance anti-tumor efficacy in KRAS G12C-mutated cancers. Preclinical and clinical studies have demonstrated that this dual blockade leads to more profound and durable responses compared to monotherapy. This guide synthesizes the available data to provide an objective comparison and practical insights for researchers in the field.
Mechanism of Synergy: Overcoming Feedback Reactivation
KRAS G12C inhibitors effectively block the oncogenic signaling driven by the mutant KRAS protein. However, their efficacy can be limited by a feedback reactivation of the RAS-MAPK pathway. Inhibition of KRAS G12C can lead to an accumulation of GTP-bound RAS, which can be reactivated by upstream signaling from receptor tyrosine kinases (RTKs).
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in transducing signals from RTKs to RAS. By inhibiting SHP2, the reactivation loop is disrupted, leading to a more sustained inhibition of the MAPK pathway and enhanced anti-tumor activity. This synergistic interaction has been demonstrated in various preclinical models and is now being evaluated in clinical trials.
Comparative Efficacy: Preclinical and Clinical Data
The combination of KRAS G12C inhibitors and SHP2 inhibitors has shown superior efficacy compared to single-agent treatments in both preclinical and clinical settings.
Preclinical Data
In preclinical studies involving non-small cell lung cancer (NSCLC) cell lines and mouse models, the combination of a KRAS G12C inhibitor (such as glecirasib or RMC-4998) with a SHP2 inhibitor (like JAB-3312 or RMC-4550) has demonstrated potent anti-tumor effects. This combination has been shown to enhance cancer cell apoptosis and remodel the tumor microenvironment to be less immunosuppressive.
Clinical Data
Early clinical data has been encouraging. For instance, the combination of glecirasib and JAB-3312 in patients with KRAS p.G12C-mutated solid tumors has shown a manageable safety profile and promising efficacy.
| Clinical Trial Data Summary | Metric | Value | Tumor Type | Reference |
| Glecirasib + JAB-3312 (First-line) | Confirmed Objective Response Rate (cORR) | 70.6% (N=102) | Non-Small Cell Lung Cancer (NSCLC) | |
| Glecirasib + JAB-3312 (First-line) | Median Progression-Free Survival (mPFS) | 12.2 months | NSCLC | |
| Glecirasib + JAB-3312 (Phase 1/2a) | Objective Response Rate (ORR) | 65.5% (58/129 first-line) | NSCLC | |
| Glecirasib + JAB-3312 (Phase 1/2a) | Disease Control Rate (DCR) | 100% (in first-line cohort) | NSCLC | |
| Glecirasib + JAB-3312 (Specific Dose) | Objective Response Rate (ORR) | 86.7% | NSCLC |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to evaluate the synergy between KRAS G12C and SHP2 inhibitors.
Cell Viability Assay
This protocol is a generalized procedure for assessing the effect of inhibitors on cancer cell proliferation.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
KRAS G12C inhibitor (e.g., Adagrasib, Sotorasib)
-
SHP2 inhibitor (e.g., TNO155, RMC-4550)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the KRAS G12C inhibitor and the SHP2 inhibitor, both individually and in combination.
-
Treat the cells with the inhibitors and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the reagent.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values.
Western Blot Analysis of MAPK Pathway Signaling
This protocol outlines the steps to assess the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-MEK, anti-MEK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
KRAS G12C mutant cancer cells
-
Matrigel (optional)
-
KRAS G12C inhibitor
-
SHP2 inhibitor
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (resuspended in PBS or Matrigel) into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle, KRAS G12C inhibitor alone, SHP2 inhibitor alone, combination).
-
Administer the treatments as per the determined schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Visualizations
Signaling Pathway
Caption: KRAS and SHP2 signaling pathway with inhibitor actions.
Experimental Workflow
Caption: Workflow for evaluating KRAS G12C and SHP2 inhibitor synergy.
Safety Operating Guide
Essential Safety and Disposal Procedures for KRAS G12C Inhibitor 43
For researchers, scientists, and drug development professionals, the proper handling and disposal of targeted therapeutic agents like KRAS G12C inhibitors are paramount for laboratory safety and environmental protection. This document outlines the essential operational and disposal plans for "KRAS G12C inhibitor 43," drawing upon established safety protocols for similar chemical compounds.
Personal Protective Equipment (PPE) and Handling
When working with this compound, it is crucial to utilize a comprehensive suite of personal protective equipment to minimize exposure risk. Always handle the compound within a well-ventilated area, preferably in a chemical fume hood.
Recommended PPE includes:
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if working with powders or aerosols, or if adequate ventilation is not available.
Spill and Leak Procedures
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental release.
Steps for Spill Management:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material like vermiculite or sand to contain the spill.
-
Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.
Proper Disposal Procedures
The disposal of this compound and its containers must be managed to prevent environmental contamination. This compound should be treated as hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Place all waste, including empty containers, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, into a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), associated hazards, and the accumulation start date.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. Do not pour this chemical down the drain or dispose of it in regular trash.[1]
Safety and Hazard Information
The following table summarizes typical hazard and safety information for KRAS G12C inhibitors, based on data for similar compounds.
| Category | Information |
| GHS Hazard Statements | May be harmful if swallowed. May cause skin and eye irritation. Suspected of causing genetic defects. May cause damage to organs through prolonged or repeated exposure. |
| Precautionary Statements | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection. If exposed or concerned: Get medical advice/attention. Store locked up. Dispose of contents/container in accordance with local/regional/national/international regulations. |
| First Aid Measures | If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1] If on Skin: Wash with plenty of soap and water. If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Fire-Fighting Measures | Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. |
| Storage Conditions | Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage at -20°C.[1][2] |
KRAS Signaling Pathway
KRAS is a key protein in the MAPK/ERK signaling pathway, which is crucial for cell proliferation, differentiation, and survival. The G12C mutation results in a constitutively active KRAS protein, leading to uncontrolled cell growth. KRAS G12C inhibitors work by covalently binding to the mutant cysteine-12 residue, locking the protein in an inactive state.
Caption: The KRAS signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for ERK Phosphorylation
To assess the efficacy of a KRAS G12C inhibitor, a common method is to measure the phosphorylation of downstream effectors like ERK. A decrease in phosphorylated ERK (p-ERK) indicates successful inhibition of the KRAS pathway.
Methodology:
-
Cell Culture and Treatment:
-
Plate KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration and denature them by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. The level of p-ERK is typically normalized to the level of total ERK. A dose-dependent decrease in the p-ERK/total ERK ratio indicates the inhibitory activity of the compound.
-
References
Safeguarding Researchers: A Comprehensive Guide to Handling KRAS G12C Inhibitor 43
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals working with KRAS G12C inhibitor 43. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to ensure a safe research environment.
KRAS G12C inhibitors are a class of targeted therapies that have shown promise in cancer treatment.[1][2][3][4] As with any potent small molecule inhibitor, careful handling is paramount to minimize exposure and ensure the safety of laboratory personnel. While a specific Safety Data Sheet (SDS) for "this compound" is not publicly available, the following guidelines are based on the safety protocols for similar KRAS G12C inhibitors and general best practices for handling cytotoxic compounds.[5][6][7][8][9]
Personal Protective Equipment (PPE)
The use of appropriate PPE is the first line of defense against chemical exposure.[5][10][11] A risk assessment should always be conducted before handling the compound to ensure the highest level of safety.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves (double gloving recommended)[6] - Lab coat[6] - Safety glasses with side shields[6] |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double gloving)[6] - Disposable gown with knit cuffs[6] - Safety glasses with side shields or goggles[6][10] - N95 or higher respirator (if not handled in a certified chemical fume hood or biological safety cabinet)[6] |
| Solubilizing and Diluting | - Nitrile gloves (double gloving)[6] - Disposable gown with knit cuffs[6] - Safety glasses with side shields or goggles[6][10] |
| Cell Culture and In Vitro Assays | - Nitrile gloves - Lab coat - Safety glasses |
| Spill Cleanup | - Nitrile gloves (double gloving)[6] - Disposable gown[6] - Safety goggles[10] - N95 or higher respirator[6] |
| Waste Disposal | - Nitrile gloves (double gloving)[6] - Disposable gown[6] - Safety glasses with side shields[6] |
Operational and Disposal Plans
Strict adherence to standard operating procedures is critical for minimizing risk.[5]
Engineering Controls:
-
All work involving the solid form of this compound, including weighing and initial solubilization, should be performed in a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of airborne particles.[6]
-
Ensure a safety shower and eyewash station are readily accessible.[12]
Handling Procedures:
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area by covering it with an absorbent, plastic-backed liner.[6]
-
Weighing: If weighing the solid compound, do so carefully within a chemical fume hood to avoid generating dust. Use anti-static weigh paper or a weighing boat.
-
Solubilization: Add solvent to the vial containing the solid compound slowly and carefully to avoid splashing. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Labeling: All containers holding the inhibitor, whether in solid or solution form, must be clearly labeled with the compound name, concentration, solvent, date, and appropriate hazard warnings.[6]
Spill Management:
-
In case of a small spill, gently cover the area with absorbent material.[6] For larger spills, use a spill kit designed for cytotoxic drugs.[8]
-
Do not generate dust when cleaning up a solid spill; gently cover with damp cloths or towels.[6]
-
Decontaminate the spill area with an appropriate cleaning agent (e.g., 70% ethanol), and dispose of all cleanup materials as hazardous waste.[6]
-
Report any spills or exposures to the laboratory supervisor immediately.[8]
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[13]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[13]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[13]
Disposal Plan: All waste contaminated with this compound, including empty vials, pipette tips, gloves, gowns, and absorbent materials, must be disposed of as hazardous chemical waste.[6][9]
-
Segregate cytotoxic waste into clearly labeled, leak-proof containers.[9]
-
Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this material in the regular trash or down the drain.[13]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a research laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. Dealing with KRAS G12C inhibition in non-small cell lung cancer (NSCLC) - biology, clinical results and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KRAS-G12C inhibitor: activity and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ecolab.com [ecolab.com]
- 6. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 10. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 11. pogo.ca [pogo.ca]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. KRAS G12C inhibitor 34|2749948-26-1|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
